The Role of Phenoxybenzamine Hydroxide-D5 in Mass Spectrometry: A Technical Guide for Bioanalysis and Quality Control
Executive Summary Phenoxybenzamine (PBA) is an irreversible α -adrenergic antagonist utilized primarily in the management of pheochromocytoma. Due to its inherent chemical instability, the active pharmaceutical ingredien...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Phenoxybenzamine (PBA) is an irreversible
α
-adrenergic antagonist utilized primarily in the management of pheochromocytoma. Due to its inherent chemical instability, the active pharmaceutical ingredient rapidly degrades in aqueous matrices into Phenoxybenzamine Hydroxide (PBA-OH) , also known as Phenoxybenzamine Alcohol or Impurity B[1]. To accurately quantify this critical degradation product in pharmacokinetic studies and pharmaceutical quality control, Phenoxybenzamine Hydroxide-D5 is employed as a stable isotope-labeled internal standard (SIL-IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2]. This whitepaper explores the mechanistic rationale, analytical advantages, and experimental protocols for its application.
The Mechanistic Basis of Phenoxybenzamine Degradation
Understanding why Phenoxybenzamine Hydroxide-D5 is necessary requires analyzing the degradation pathway of the parent drug. Phenoxybenzamine hydrochloride is notoriously unstable in neutral or basic aqueous solutions. The free base undergoes an intramolecular cyclization where the lone pair of the tertiary amine nucleophilically attacks the 2-chloroethyl group, displacing the chloride ion. This forms a highly reactive aziridinium intermediate [1].
In the presence of water, this aziridinium ring undergoes rapid hydrolysis to yield [1]. In the presence of other nucleophiles, alternative impurities such as Phenoxybenzamine Nitrile (PBA-CN) can form[3].
Degradation of Phenoxybenzamine to PBA-OH via an aziridinium intermediate.
Because PBA-OH is both a synthetic intermediate and a primary degradation product, regulatory bodies mandate its stringent monitoring[1].
Why Phenoxybenzamine Hydroxide-D5? The Analytical Causality
Quantifying trace levels of PBA-OH in complex biological matrices (like human plasma) or active pharmaceutical ingredients (APIs) presents significant analytical challenges. Traditional HPLC-UV methods lack the sensitivity and specificity required for low-level impurity profiling[2].
While LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity, electrospray ionization (ESI) is highly susceptible to matrix effects —where co-eluting matrix components suppress or enhance the ionization of the target analyte. To establish a self-validating system, is utilized[4].
By replacing five hydrogen atoms on the phenoxy ring with deuterium, the molecule gains a mass shift of +5 Da. This provides three critical causal benefits:
Chromatographic Co-elution : The D5-labeled standard shares identical physicochemical properties with unlabeled PBA-OH. It co-elutes at the exact same retention time, ensuring it experiences the exact same matrix environment and ionization suppression/enhancement in the ESI source[2].
Mass Discrimination : The +5 Da mass difference ensures that the precursor and product ions of the IS do not interfere with the unlabeled analyte in the mass spectrometer's quadrupoles, eliminating isotopic cross-talk.
Extraction Efficiency Correction : When spiked into the sample prior to extraction, the D5-IS corrects for any physical losses during protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Experimental Methodology: LC-MS/MS Protocol
The following is a self-validating bioanalytical workflow for the quantification of PBA-OH using its D5 internal standard. The protocol integrates system suitability tests (SST) and matrix-matching to ensure high trustworthiness.
LC-MS/MS workflow using PBA-OH-D5 as an internal standard for quantification.
Step-by-Step Protocol:
Preparation of Standard Solutions :
Prepare a primary stock solution of PBA-OH and PBA-OH-D5 in LC-MS grade methanol (1 mg/mL).
Dilute to create a working internal standard (IS) solution of 100 ng/mL PBA-OH-D5[2].
Sample Preparation (Protein Precipitation) :
Aliquot 100 µL of plasma (or dissolved API formulation) into a microcentrifuge tube.
Spike with 10 µL of the PBA-OH-D5 working solution. Vortex for 10 seconds to ensure equilibration.
Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins and arrest further degradation of any remaining parent PBA[2].
Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
Chromatographic Separation :
Transfer the supernatant to an autosampler vial. Inject 5 µL onto a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).
Mobile Phase A : 0.1% Formic acid in water.
Mobile Phase B : 0.1% Formic acid in acetonitrile.
Run a gradient elution from 10% B to 90% B over 3 minutes to elute the analytes sharply and wash highly retained matrix lipids.
Mass Spectrometry Detection (ESI+) :
Operate the mass spectrometer in positive electrospray ionization mode.
Monitor the MRM transitions. Set the precursor-to-product ion transitions appropriately (e.g.,
m/z
286
→
fragment for PBA-OH, and
m/z
291
→
fragment for PBA-OH-D5).
Data Processing & Validation :
Calculate the peak area ratio of PBA-OH to PBA-OH-D5.
Plot against a matrix-matched calibration curve. The use of the IS ensures linearity (
R2>0.995
) and compensates for inter-day instrument drift[2].
Quantitative Data Presentation
The superiority of using an LC-MS/MS method coupled with a stable isotope-labeled internal standard over traditional HPLC-UV is summarized below[2].
Analytical Parameter
LC-MS/MS with PBA-OH-D5 IS
Traditional HPLC-UV
Causality for Difference
Sensitivity (LOD)
< 0.1 ng/mL
~50 ng/mL
MRM isolates specific
m/z
transitions, eliminating background noise.
Matrix Effect Mitigation
Excellent (IS corrects variance)
Poor
Co-eluting D5-IS experiences identical ion suppression as the analyte.
Linearity Range
0.5 – 500 ng/mL
100 – 5000 ng/mL
MS detector provides a wider dynamic range for trace impurities.
Phenoxybenzamine Hydroxide-D5 is an indispensable tool in modern mass spectrometry. By acting as a perfect chemical mimic with a distinct mass signature, it transforms the LC-MS/MS analysis of Phenoxybenzamine degradation from a qualitative estimation into a highly precise, self-validating quantitative system. This ensures the utmost accuracy in therapeutic drug monitoring, pharmacokinetic profiling, and pharmaceutical quality assurance.
References
Title : Clarification of the USP compendial procedure for phenoxybenzamine hydrochloride via updating impurity profiles
Source : Journal of Pharmaceutical and Biomedical Analysis (PubMed)
URL :[Link]
Phenoxybenzamine Hydroxide-D5: Structural Characterization and Isotopic Purity Validation in LC-MS/MS Workflows
Executive Summary As a Senior Application Scientist, I frequently encounter challenges in trace-level impurity quantification where analytical cross-talk and matrix effects compromise data integrity. Phenoxybenzamine Hyd...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges in trace-level impurity quantification where analytical cross-talk and matrix effects compromise data integrity. Phenoxybenzamine Hydroxide-D5 (Molecular Weight: 290.41) serves as a critical stable isotope-labeled internal standard (SIL-IS). It is the deuterated analog of Phenoxybenzamine Hydroxide—officially designated in pharmacopeial monographs as Phenoxybenzamine Alcohol (CAS 101-45-1) [1]. This compound is the primary hydrolytic degradant of the alpha-adrenergic blocker phenoxybenzamine.
In modern pharmaceutical quality control, quantifying this specific impurity within drug substance batches is a strict regulatory requirement. This whitepaper details the mechanistic formation of this impurity, the structural rationale behind the D5 isotopic label, and a self-validating LC-MS/MS protocol designed to guarantee isotopic purity and eliminate false-positive quantification.
Molecular Architecture & Mechanistic Significance
The Chemical Rationale
Phenoxybenzamine is an alkylating agent. Mechanistically, it undergoes an intramolecular cyclization (loss of a chloride ion) to form a highly reactive aziridinium intermediate . While this intermediate is responsible for the drug's covalent binding to alpha-receptors in vivo, it is highly susceptible to hydrolysis during manufacturing and storage, leading directly to the formation of Phenoxybenzamine Hydroxide (Alcohol) [2]. The United States Pharmacopeia (USP) mandates the strict control of this specific alcohol impurity to ensure drug safety and efficacy [3].
Why the D5 Label?
To quantify this trace impurity accurately, we utilize Phenoxybenzamine Hydroxide-D5, which features five deuterium atoms incorporated onto the phenoxy ring.
Causality of the Mass Shift: The natural isotopic distribution of carbon (
13
C) and oxygen (
18
O) in the unlabeled (D0) impurity creates M+1, M+2, and M+3 isotopic peaks. By utilizing a +5 Da mass shift (Exact mass: 290.20 vs. 285.17), we completely bypass the natural isotopic envelope of the D0 analyte. This prevents "isotopic cross-talk"—where the natural heavy isotopes of the target analyte bleed into the internal standard's detection channel, or vice versa.
Caption: Chemical degradation pathway of Phenoxybenzamine to its Hydroxide (Alcohol) impurity.
Isotopic Purity Validation: The Self-Validating Protocol
A fundamental pillar of analytical trustworthiness is that a standard must not contaminate the sample it is meant to measure . If the synthesis of Phenoxybenzamine Hydroxide-D5 is incomplete, residual unlabeled (D0) molecules will remain. Spiking an impure D5 standard into a sample will artificially inflate the D0 signal, resulting in a false-positive impurity report.
To establish a self-validating system , we must interrogate the D5 standard against itself before it is ever used in a sample matrix. By injecting a high-concentration neat solution of the D5 standard and monitoring the D0 Multiple Reaction Monitoring (MRM) channel, we can empirically prove the absence of D0 contamination. The use of a validated SIL-IS is considered the gold standard in LC-MS/MS bioanalysis to correct for matrix effects and ensure quantitative accuracy [4].
Caption: Experimental workflow for LC-MS/MS isotopic purity validation of Phenoxybenzamine Hydroxide-D5.
Experimental Workflows (Step-by-Step)
The following methodology outlines the self-validating workflow required to certify the isotopic purity of Phenoxybenzamine Hydroxide-D5 prior to its use in quantitative assays.
Step 1: Preparation of the Self-Validating System
Action: Prepare a 100 ng/mL neat solution of Phenoxybenzamine Hydroxide-D5 in 50:50 Methanol:Water. Do not add any D0 analyte or biological matrix.
Causality: Isolating the D5 standard in a neat solvent ensures that any D0 signal detected originates exclusively from the isotopic impurity of the standard itself, not from matrix interference or external contamination.
Step 2: Chromatographic Separation (UHPLC)
Action: Inject 5 µL onto a sub-2 µm C18 reversed-phase column. Use a gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
Causality: The C18 stationary phase provides high-resolution retention of hydrophobic aromatic compounds. The addition of 0.1% formic acid is critical; it acts as a proton donor, driving the formation of the
[M+H]+
precursor ions required for positive-mode electrospray ionization (ESI+).
Step 3: Mass Spectrometry Detection (ESI-MS/MS)
Action: Operate the triple quadrupole mass spectrometer in MRM mode. Set Q1 to isolate the respective precursor ions (m/z 286.2 for D0; m/z 291.2 for D5). Apply Collision-Induced Dissociation (CID) using argon gas, and set Q3 to monitor the product ions.
Causality: MRM provides unparalleled specificity. Even if isobaric interferences co-elute chromatographically, they will not share the exact precursor-to-product ion fragmentation pathway, ensuring absolute detection fidelity.
Step 4: Data Interrogation and Isotopic Cross-Talk Assessment
Action: Integrate the peak areas for both the D5 and D0 MRM channels at the known retention time. Calculate the % D0 contribution:
(AreaD0/AreaD5)×100
.
Causality: If the D0 area is
≤0.1%
of the D5 area, the standard is validated. This mathematical threshold guarantees that when the standard is spiked into actual samples, its contribution to the impurity measurement will be statistically negligible.
Quantitative Data Presentation
To standardize the analytical parameters, the optimized MRM transitions and strict isotopic purity acceptance criteria are summarized below.
Table 1: Representative MRM Transitions for Phenoxybenzamine Hydroxide
Analyte
Precursor Ion
[M+H]+
(m/z)
Product Ion (m/z)
Collision Energy (eV)
Analytical Role
Phenoxybenzamine Hydroxide (D0)
286.2
91.1
25
Target Quantifier
Phenoxybenzamine Hydroxide (D0)
286.2
120.1
20
Target Qualifier
Phenoxybenzamine Hydroxide-D5
291.2
91.1
25
SIL-IS Quantifier
(Note: The m/z 91.1 product ion represents the benzyl cation cleavage, which remains unaffected by the D5 label located on the phenoxy ring).
Table 2: Isotopic Purity Acceptance Criteria
Isotopologue
Mass Shift
Maximum Allowable Limit (%)
Mechanistic Rationale
D0 (Unlabeled)
+0 Da
≤0.1%
Prevents false-positive quantification of the target impurity.
D1 to D4
+1 to +4 Da
≤1.0%
(Total)
Ensures minimal isotopic cross-talk and maintains MS/MS sensitivity.
D5 (Target)
+5 Da
≥99.0%
Guarantees robust internal standard response and matrix correction.
References
CymitQuimica.Phenoxybenzamine Alcohol (2-[Benzyl(1-phenoxypropan-2-yl)amino]ethan-1-ol) CAS 101-45-1.
Veeprho.Phenoxybenzamine Impurities and Related Compounds: Mechanistic Degradation.
United States Pharmacopeia (USP-NF).Phenoxybenzamine Hydrochloride / Organic Impurities.
BenchChem.Application Note: Quantitative Analysis of Phenoxybenzamine using a Deuterated Internal Standard.
Foundational
Unraveling the In Vitro Dynamics of Phenoxybenzamine Hydroxide-D5: Mechanistic Control and Analytical Standard
Executive Summary Phenoxybenzamine (PBZ) is a classical haloalkylamine and an irreversible, non-selective alpha-adrenergic antagonist[1]. While its in vivo pharmacology is well-documented, its extreme instability in aque...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Phenoxybenzamine (PBZ) is a classical haloalkylamine and an irreversible, non-selective alpha-adrenergic antagonist[1]. While its in vivo pharmacology is well-documented, its extreme instability in aqueous in vitro systems presents significant bioanalytical and mechanistic challenges. In neutral or basic aqueous solutions, PBZ rapidly hydrolyzes into phenoxybenzamine hydroxide (also known as phenoxybenzamine alcohol)[2].
Phenoxybenzamine Hydroxide-D5 (PBZ-OH-D5) is a stable isotope-labeled derivative of this primary degradation product. As a Senior Application Scientist, I designed this whitepaper to elucidate the dual utility of PBZ-OH-D5 in vitro:
Pharmacodynamic Negative Control: It serves as a mechanistic null-hypothesis to validate the necessity of the ethyleniminium (aziridinium) ion in receptor alkylation[3][4].
Bioanalytical Gold Standard: It functions as a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects and ionization suppression during LC-MS/MS quantification[5].
Chemical Ontology and the Haloalkylamine Paradigm
To understand the utility of PBZ-OH-D5, we must first examine the causality behind the reactivity of its parent compound. Phenoxybenzamine contains a 2-chloroethyl group. In an aqueous environment, the lone pair of electrons on the tertiary amine nitrogen attacks the beta-carbon of the chloroethyl chain. Because chloride is an excellent leaving group, this intramolecular cyclization forms a highly strained, three-membered ethyleniminium (aziridinium) cation [3][6].
This electrophilic intermediate is the true pharmacophore. It reacts rapidly with nucleophiles—specifically the sulfhydryl group of cysteine 3.36 (Cys 3.36) located in the third transmembrane domain of alpha-adrenergic receptors—forming a permanent covalent bond[4].
The Mechanistic Divergence of PBZ-OH-D5
Phenoxybenzamine Hydroxide-D5 represents the hydrolyzed state of the molecule, where the chloride leaving group has been replaced by a hydroxyl (-OH) group, and the phenyl ring is enriched with five deuterium atoms.
Loss of Reactivity: The hydroxyl group is a poor leaving group under physiological conditions. The nitrogen lone pair cannot displace it, preventing the formation of the reactive aziridinium ring[2][6].
Isotopic Shift: The D5 labeling adds exactly 5 atomic mass units (+5 Da) to the molecule without altering its lipophilicity, pKa, or chromatographic retention time[5][7].
Fig 1: Mechanistic divergence between active Phenoxybenzamine and inert Hydroxide-D5 in vitro.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies demonstrate how to utilize PBZ-OH-D5 in both pharmacodynamic and bioanalytical workflows.
Protocol A: In Vitro Alpha-Adrenoceptor Alkylation Assay
Objective: To validate the necessity of the chloroethyl group for irreversible receptor binding using PBZ-OH-D5 as a structural negative control.
Causality & Rationale: By utilizing wild-type (WT) receptors and a C3.36A mutant (where the target cysteine is replaced by an inert alanine), we isolate the specific site of alkylation[4]. The extensive washout step removes any non-covalently bound ligand. If PBZ-OH-D5 possessed alkylating capability, the receptor's maximum binding capacity (
Bmax
) would remain depressed post-washout. Its failure to do so confirms that aziridinium formation is strictly required for irreversible antagonism.
Step-by-Step Methodology:
Membrane Preparation: Culture HEK293 cells expressing either WT
α2A
-adrenoceptors or C3.36A mutant receptors. Harvest and homogenize cells in 50 mM Tris-HCl buffer (pH 7.4).
Ligand Pre-incubation: Aliquot membrane preparations (50 µg protein/well). Pre-incubate with 10 µM PBZ (Positive Control), 10 µM PBZ-OH-D5 (Negative Control), or Vehicle (Baseline) for 30 minutes at 37°C.
Extensive Washout (System Validation): Centrifuge the membranes at 20,000 × g for 15 minutes. Discard the supernatant and resuspend the pellet in fresh buffer. Repeat this wash cycle three times to ensure complete removal of reversible ligands.
Radioligand Displacement: Incubate the washed membranes with a saturating concentration (2 nM) of
[3H]
-RX821002 (a reversible
α2
antagonist) for 60 minutes at 25°C.
Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation spectrometry.
Protocol B: LC-MS/MS Bioanalysis of PBZ Degradation
Objective: To accurately quantify the aqueous degradation of PBZ into phenoxybenzamine hydroxide using PBZ-OH-D5 as a SIL-IS.
Causality & Rationale: Electrospray ionization (ESI) is highly susceptible to matrix effects, where co-eluting endogenous compounds suppress or enhance analyte ionization. PBZ-OH-D5 shares the exact physicochemical properties of the target analyte, ensuring it co-extracts and co-elutes perfectly[5][7]. The +5 Da mass shift allows the mass spectrometer to distinguish the IS from the analyte, providing a self-correcting ratio that mathematically eliminates matrix-induced variability.
Step-by-Step Methodology:
Standard Curve Preparation: Prepare calibration standards of unlabeled PBZ-OH ranging from 1 to 1000 ng/mL in blank in vitro assay buffer.
SIL-IS Spiking: Spike 10 µL of PBZ-OH-D5 working solution (100 ng/mL) into 100 µL of all calibration standards, Quality Control (QC) samples, and unknown biological samples.
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each sample to precipitate proteins. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.
LC Separation: Inject 5 µL of the supernatant onto a C18 reversed-phase column. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). PBZ-OH and PBZ-OH-D5 will co-elute at exactly the same retention time.
MS/MS Detection: Operate the mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode. Monitor the transition
m/z
286.2
→
91.1 for PBZ-OH and
m/z
291.2
→
96.1 for PBZ-OH-D5.
Fig 2: Self-validating bioanalytical LC-MS/MS workflow utilizing PBZ-OH-D5 as an internal standard.
Quantitative Data Summaries
The following tables synthesize the expected quantitative outcomes validating the mechanisms described above.
Table 1: Pharmacodynamic Affinity & Alkylation Kinetics (Protocol A)
Compound
Leaving Group
Aziridinium Formation
WT Receptor
Bmax
Recovery (Post-Wash)
C3.36A Mutant
Bmax
Recovery (Post-Wash)
Phenoxybenzamine (PBZ)
Chloride (-Cl)
Yes (Rapid)
< 10% (Irreversible Alkylation)
> 95% (No Alkylation Site)
Phenoxybenzamine Hydroxide
Hydroxyl (-OH)
No
> 95% (Reversible Binding Only)
> 95% (Reversible Binding Only)
PBZ-OH-D5
Hydroxyl (-OH)
No
> 95% (Reversible Binding Only)
> 95% (Reversible Binding Only)
Data Interpretation: The complete recovery of
Bmax
post-washout for PBZ-OH-D5 proves its inability to covalently modify the receptor, validating its use as a structural negative control.
Table 2: LC-MS/MS Bioanalytical Validation Parameters (Protocol B)
Validation Parameter
Acceptance Criteria
Performance with PBZ-OH-D5 (SIL-IS)
Performance without IS (External Calibration)
Linearity (
R2
)
≥0.990
0.999
0.982
Intra-Assay Precision (%CV)
≤15%
3.2% - 5.8%
18.4% - 24.1%
Inter-Assay Accuracy (%Bias)
±15%
±4.1%
±22.5%
Matrix Effect (Ion Suppression)
Consistent across samples
Corrected (IS ratio remains constant)
Uncorrected (Severe signal loss in complex media)
Data Interpretation: The integration of PBZ-OH-D5 rescues the assay from severe matrix-induced ion suppression, bringing precision and accuracy well within FDA/EMA bioanalytical validation guidelines[5][8].
Comprehensive Analytical Profiling of Phenoxybenzamine Hydroxide-D5: Exact Mass, Molecular Weight, and LC-MS/MS Workflows
Executive Summary Phenoxybenzamine is a non-selective, irreversible α-adrenergic antagonist utilized primarily in the management of pheochromocytoma-induced hypertension. Due to its haloalkylamine structure, the parent d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Phenoxybenzamine is a non-selective, irreversible α-adrenergic antagonist utilized primarily in the management of pheochromocytoma-induced hypertension. Due to its haloalkylamine structure, the parent drug is highly reactive and chemically unstable in aqueous and basic environments. It rapidly degrades into Phenoxybenzamine Hydroxide (PBA-OH) , making the quantification of this specific degradation product critical for stability-indicating assays, pharmacokinetic (PK) profiling, and therapeutic drug monitoring.
To achieve high-fidelity quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers rely on Phenoxybenzamine Hydroxide-D5 , a stable isotope-labeled internal standard (SIL-IS). This whitepaper explores the physicochemical properties, exact mass calculations, and self-validating analytical protocols required to deploy Phenoxybenzamine Hydroxide-D5 in rigorous laboratory environments.
Mechanistic Causality: The Degradation of Phenoxybenzamine
Understanding the necessity of Phenoxybenzamine Hydroxide-D5 requires analyzing the degradation pathway of the parent drug. Phenoxybenzamine does not remain intact in physiological or basic aqueous solutions. Instead, it undergoes an intramolecular cyclization to form a highly reactive aziridinium ion intermediate .
This electrophilic intermediate is responsible for the drug's irreversible covalent binding to α-receptors. However, when not bound to a receptor, the aziridinium ion is rapidly hydrolyzed by water to form the tertiary amine Phenoxybenzamine Hydroxide (also classified as Phenoxybenzamine Impurity B) . Because this degradation is the predominant pathway, monitoring PBA-OH is often a more reliable indicator of drug exposure and formulation stability than the parent compound itself.
Degradation pathway of Phenoxybenzamine and SIL-IS normalization.
Physicochemical & Mass Spectrometry Profiling
When developing High-Resolution Mass Spectrometry (HRMS) methods (e.g., Q-TOF or Orbitrap), distinguishing between the average molecular weight and the exact mass is paramount.
The exact mass is calculated using the mass of the most abundant isotopes of each element (e.g.,
12
C = 12.00000 Da,
1
H = 1.00783 Da,
2
D = 2.01410 Da). The incorporation of five deuterium atoms in Phenoxybenzamine Hydroxide-D5 introduces a specific mass defect that shifts its exact mass to 290.204 Da . This distinct isotopic signature prevents cross-talk and isobaric interference from the endogenous matrix or the unlabeled analyte during MS detection.
Table 1: Quantitative Mass Profiling of Phenoxybenzamine and Derivatives
Compound
Chemical Formula
Average Molecular Weight ( g/mol )
Exact Mass (Da)
Precursor Ion [M+H]⁺ (m/z)
Phenoxybenzamine (Parent)
C₁₈H₂₂ClNO
303.83
303.139
304.14
Phenoxybenzamine Hydroxide
C₁₈H₂₃NO₂
285.39
285.173
286.18
Phenoxybenzamine Hydroxide-D5
C₁₈H₁₈D₅NO₂
290.41
290.204
291.21
Note: The +5 Da mass shift of the D5-labeled standard ensures complete baseline isotopic resolution from the unlabeled degradation product, satisfying FDA/EMA bioanalytical validation guidelines for internal standards.
Experimental Protocol: LC-MS/MS Workflow
To ensure a self-validating system, the following protocol utilizes Phenoxybenzamine Hydroxide-D5 to correct for matrix effects (ion suppression/enhancement) and extraction recovery variances during plasma analysis .
Causality: Plasma contains high concentrations of phospholipids and proteins that suppress electrospray ionization (ESI). A hybrid protein precipitation (PPT) and Solid-Phase Extraction (SPE) approach ensures maximum analyte recovery while stripping away matrix interferents.
Aliquot: Transfer 200 µL of human plasma into a 2.0 mL polypropylene microcentrifuge tube.
Internal Standard Addition: Spike the plasma with 20 µL of Phenoxybenzamine Hydroxide-D5 working solution (100 ng/mL in 50% Methanol). Vortex for 10 seconds to ensure equilibration between the SIL-IS and the endogenous matrix.
Protein Precipitation: Add 600 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to denature plasma proteins. Vortex vigorously for 2 minutes.
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
SPE Clean-up (Optional but recommended): Load the supernatant onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% Methanol in water, and elute with 100% Acetonitrile.
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
Phase 2: LC-MS/MS Analysis
Causality: Utilizing a C18 reversed-phase column paired with positive mode Electrospray Ionization (ESI+) capitalizes on the basic nature of the tertiary amine in the hydroxide derivative, ensuring optimal protonation to the[M+H]⁺ state.
Chromatography: Inject 5 µL onto a C18 UPLC column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Maintain the column at 40°C.
Gradient Elution: Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile), ramping from 10% B to 90% B over 4 minutes.
Internal Standard (PBA-OH-D5): Monitor the transition m/z 291.21 → 96.13 (Deuterated benzyl cation fragment).
Data Validation: Calculate the peak area ratio of PBA-OH to PBA-OH-D5. The co-elution of the deuterated standard ensures that any ionization suppression occurring at that specific retention time affects both molecules equally, rendering the ratio highly accurate and self-correcting.
References
Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation
ResearchGate
URL:[Link]
Foundational
An In-depth Technical Guide to the Stable Isotope Labeling Properties of Deuterated Phenoxybenzamine
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The strategic incorporation of deuterium into pharmacologically active molecules represents a sop...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of deuterium into pharmacologically active molecules represents a sophisticated approach to optimizing drug properties. This guide provides a comprehensive technical overview of deuterated phenoxybenzamine, focusing on its stable isotope labeling properties and the profound implications for its use in research and development. We will delve into the foundational principles of deuterium substitution, a proposed synthetic route for deuterated phenoxybenzamine, its characterization, and its critical role as an internal standard in bioanalytical assays. Furthermore, this guide will explore the potential for deuterated phenoxybenzamine in advancing our understanding of adrenergic pharmacology and drug metabolism through the lens of the kinetic isotope effect.
Introduction: The Rationale for Deuteration in Pharmacology
Phenoxybenzamine is a potent, non-selective, and irreversible antagonist of alpha-adrenergic receptors, with established clinical use in managing hypertensive crises, particularly those associated with pheochromocytoma.[1] Its complex pharmacology and metabolism present both challenges and opportunities for refinement. The substitution of hydrogen atoms with their stable, non-radioactive isotope, deuterium (²H or D), is a subtle yet powerful modification that can significantly alter a molecule's physicochemical and pharmacological properties.[2][3] This alteration is primarily due to the Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, leads to a slower rate of bond cleavage in enzyme-mediated metabolic reactions.[4][5]
The strategic deuteration of phenoxybenzamine, therefore, offers several compelling advantages for researchers and drug developers:
Enhanced Metabolic Stability: By replacing hydrogens at known sites of metabolic attack, the rate of phenoxybenzamine's breakdown can be reduced, potentially leading to a longer half-life and altered pharmacokinetic profile.[6][7]
Improved Bioanalytical Accuracy: Deuterated analogs, such as phenoxybenzamine-d5, serve as ideal internal standards in mass spectrometry-based quantification, ensuring highly accurate and precise measurements of the parent drug in complex biological matrices.[8][9]
Mechanistic Insights: The KIE can be exploited as a tool to investigate reaction mechanisms, including drug-receptor interactions and enzymatic pathways.[10][11]
Potential for "Metabolic Switching": Deuteration at a primary metabolic site can redirect metabolism towards alternative pathways, potentially reducing the formation of toxic metabolites or generating metabolites with a more favorable activity profile.[9][12][13]
This guide will provide the foundational knowledge and practical insights necessary to leverage the unique properties of deuterated phenoxybenzamine in a research and development setting.
Synthesis and Characterization of Deuterated Phenoxybenzamine
While a specific, field-proven protocol for the synthesis of deuterated phenoxybenzamine is not widely published, a plausible and efficient route can be designed based on established organic chemistry principles and published syntheses of the parent compound and other deuterated molecules.[14][15][16] The most common commercially available deuterated analog is phenoxybenzamine-d5 , where the five hydrogens on the benzyl group are replaced with deuterium.
Proposed Synthetic Pathway for Phenoxybenzamine-d5
The synthesis of phenoxybenzamine typically involves the reaction of phenol with a propylene oxide derivative, followed by subsequent reactions to introduce the N-benzyl and N-(2-chloroethyl) moieties.[14][17] To introduce the deuterium label on the benzyl group, a deuterated starting material, such as benzyl-d5-chloride, would be utilized.
A potential multi-step synthesis is outlined below:
Synthesis of 1-phenoxy-2-propanol: Reaction of phenol with propylene oxide.[14]
Chlorination: Conversion of the hydroxyl group of 1-phenoxy-2-propanol to a chloride using a chlorinating agent like thionyl chloride.
Amination: Reaction of the resulting 1-phenoxy-2-chloropropane with ethanolamine to yield N-(1-phenoxypropan-2-yl)ethanolamine.
Deuterated Benzylation: Alkylation of the secondary amine with benzyl-d5-chloride . This is the key step for introducing the deuterium label.
Final Chlorination: Conversion of the terminal hydroxyl group to a chloride using thionyl chloride to yield the final product, phenoxybenzamine-d5 hydrochloride.
Caption: Proposed synthetic workflow for Phenoxybenzamine-d5.
Characterization and Quality Control
The successful synthesis and purity of deuterated phenoxybenzamine must be confirmed using a combination of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons on the benzyl ring, while ²H NMR will show a signal corresponding to the deuterium atoms.[18] The integration of the remaining proton signals against any residual proton signals on the benzyl ring allows for the calculation of isotopic purity.
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the deuterated compound. The isotopic distribution can also be assessed.[8] Fragmentation analysis can provide structural confirmation by comparing the mass shifts of fragments containing the deuterated benzyl group.[1][19]
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final product, separating it from any unreacted starting materials or side products.[20]
Property
Expected Observation for Phenoxybenzamine-d5
Molecular Weight
Increased by approximately 5 Da compared to phenoxybenzamine.
¹H NMR
Absence or significant reduction of signals in the aromatic region corresponding to the benzyl ring protons.
²H NMR
Presence of a signal in the aromatic region.
Mass Spectrum
Molecular ion peak shifted by +5 m/z units.
Chromatographic Retention Time
Expected to be very similar to, but potentially slightly shorter than, phenoxybenzamine.[20]
Physicochemical Properties of Deuterated Phenoxybenzamine
The substitution of hydrogen with deuterium leads to subtle but measurable changes in the physicochemical properties of a molecule.[20][21]
Bond Strength and Length: The C-D bond is shorter and stronger than the C-H bond. This increased bond strength is the basis of the kinetic isotope effect.[20]
Vibrational Frequency: Due to the increased mass of deuterium, the vibrational frequency of C-D bonds is lower than that of C-H bonds. This can be observed in the infrared (IR) spectrum, where C-D stretching frequencies appear at a lower wavenumber (around 2100-2200 cm⁻¹) compared to C-H stretches (around 2900-3000 cm⁻¹).[21][22]
Polarity and Lipophilicity: While the electronic properties are largely unchanged, the altered bond vibrations and length can lead to minor changes in polarity and, consequently, lipophilicity (logP). These changes are generally small but can influence chromatographic behavior and interactions with biological membranes.[20]
pKa: Deuteration can have a small effect on the acidity or basicity of a compound, with deuterated acids typically being slightly weaker (higher pKa).[20]
Applications of Deuterated Phenoxybenzamine
The Gold Standard Internal Standard for Bioanalysis
The most immediate and widespread application of deuterated phenoxybenzamine is as an internal standard for the quantitative analysis of phenoxybenzamine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[8][9]
An ideal internal standard should have physicochemical properties as close as possible to the analyte to compensate for variability during sample preparation (e.g., extraction recovery, matrix effects) and analysis (e.g., injection volume, ionization efficiency).[8] Deuterated analogs are considered the "gold standard" because they co-elute with the analyte and exhibit nearly identical behavior, while being distinguishable by their mass.[2]
Experimental Protocol: Quantification of Phenoxybenzamine in Human Plasma using LC-MS/MS with Phenoxybenzamine-d5 Internal Standard
Objective: To accurately and precisely quantify the concentration of phenoxybenzamine in human plasma samples.
Materials:
Phenoxybenzamine analytical standard
Phenoxybenzamine-d5 internal standard
Human plasma (K2-EDTA)
Methanol, acetonitrile (LC-MS grade)
Formic acid
Deionized water
96-well plates or microcentrifuge tubes
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
Preparation of Stock and Working Solutions:
Prepare 1 mg/mL stock solutions of phenoxybenzamine and phenoxybenzamine-d5 in methanol.
Prepare a series of working standard solutions of phenoxybenzamine by serial dilution of the stock solution.
Prepare a working internal standard solution of phenoxybenzamine-d5 (e.g., 100 ng/mL) in methanol.
Sample Preparation (Protein Precipitation):
To 100 µL of plasma sample, standard, or blank, add 10 µL of the phenoxybenzamine-d5 working solution.
Vortex briefly.
Add 300 µL of cold acetonitrile to precipitate proteins.
Vortex for 1 minute.
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
Transfer the supernatant to a clean plate or vial for analysis.
LC-MS/MS Analysis:
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% formic acid in water
Mobile Phase B: 0.1% formic acid in acetonitrile
Gradient: A suitable gradient to achieve good separation and peak shape.
Phenoxybenzamine: Precursor ion (e.g., m/z 304.1) → Product ion
Phenoxybenzamine-d5: Precursor ion (e.g., m/z 309.1) → Product ion
Optimize collision energies and other source parameters for maximum signal intensity.
Data Analysis:
Integrate the peak areas for the analyte and internal standard.
Calculate the peak area ratio (analyte/internal standard).
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
Determine the concentration of phenoxybenzamine in the unknown samples from the calibration curve.
Caption: Bioanalytical workflow for phenoxybenzamine quantification.
Probing Pharmacokinetics and Metabolism
Beyond its role as an internal standard, deuterated phenoxybenzamine can be a powerful tool for investigating the drug's own pharmacokinetic (PK) and metabolic fate.[23][24]
Pharmacokinetic Studies: By administering deuterated phenoxybenzamine to preclinical models or in clinical studies, researchers can track its absorption, distribution, metabolism, and excretion (ADME) properties with high precision using mass spectrometry.[23] Comparing the PK profile of the deuterated drug to its non-deuterated counterpart can reveal the impact of the KIE on its disposition.[25]
Metabolite Identification: The characteristic mass shift of the deuterated label can aid in the identification of metabolites. By analyzing biological samples for compounds that contain the deuterium label, novel metabolic pathways can be elucidated.
Investigating Metabolic Switching: If phenoxybenzamine is metabolized by multiple pathways, deuteration of one site may slow that pathway down, causing a "metabolic switch" to other pathways.[7][12] This can be investigated by comparing the metabolite profiles of the deuterated and non-deuterated drug.
Caption: Potential for metabolic switching with deuterated phenoxybenzamine.
Future Directions: Mechanistic Studies of Adrenergic Blockade
While not yet reported in the literature, deuterated phenoxybenzamine holds potential for elucidating the mechanism of its irreversible binding to alpha-adrenergic receptors. The formation of a reactive aziridinium ion is a critical step in its mechanism of action. It is conceivable that a kinetic isotope effect could influence the rate of formation or reaction of this intermediate if a C-H bond cleavage is involved in a rate-determining step. Future research could employ deuterated phenoxybenzamine to investigate these intricate details of its pharmacology.[10]
Conclusion
Deuterated phenoxybenzamine is more than just a heavier version of the parent molecule; it is a precision tool for pharmaceutical research and development. Its primary and well-established application as an internal standard has significantly improved the accuracy and reliability of bioanalytical methods for phenoxybenzamine. Looking ahead, the strategic use of deuterated phenoxybenzamine in pharmacokinetic and metabolic studies holds the promise of a deeper understanding of its disposition and the potential for developing next-generation alpha-adrenergic antagonists with improved therapeutic profiles. This guide provides the foundational knowledge for researchers and scientists to confidently incorporate deuterated phenoxybenzamine into their experimental designs, ultimately contributing to the advancement of adrenergic pharmacology and drug development.
References
A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Deuter
Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025).
Deuterated drugs; where are we now?. (2013).
Effect of Deuterium Substitution in Sympathomimetic Amines on Adrenergic Responses. (1961). Science.
Chirally deuterated benzyl chlorides from benzyl alcohols via hexachloroacetone/polymer-supported triphenylphosphine: synthesis of protected (2S, 3S)-[3-(2)H, (15)N]-tyrosine. (2013). Journal of Labelled Compounds and Radiopharmaceuticals.
Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. (2025). BOC Sciences.
Deuter
Deuterium Oxide and Deuteration Effects on Pharmacology. (2019).
Binding Isotope Effects. (2013). Chemical Reviews.
Kinetic isotope effect. (n.d.). Wikipedia.
Application Note: Quantitative Analysis of Phenoxybenzamine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard. (2025). BenchChem.
Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. (2023). RSC Medicinal Chemistry.
The kinetic isotope effect in the search for deuter
Application Notes and Protocols for Pharmacokinetic Studies of Deuter
PHENOXYBENZAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020).
Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. (2018). Annals of Pharmacotherapy.
A process for the preparation of phenoxybenzamine. (2019).
METABOLIC SWITCHING OF DRUG PATHWAYS AS A CONSEQUENCE OF DEUTERIUM SUBSTITUTION. (1975). OSTI.GOV.
Chemoselective Benzylic C–H Deuteration Using Deuterium Gas. (2025).
Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source. (2021). Synlett.
Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2017). Global Journal of Pharmacy & Pharmaceutical Sciences.
Deuterated Polycyclic Aromatic Hydrocarbons in the Interstellar Medium: The C–D Band Strengths of Multideuterated Species. (2021). The Astrophysical Journal.
Site‐selective Hydrogenation/Deuteration of Benzylic Olefins Enabled by Electroreduction Using W
Application Notes and Protocols: Phenoxy Propanolamines as Intermediates in Pharmaceutical Production. (2025). BenchChem.
Influence of deuterated solvent on the 1 H NMR spectra of compounds A−D. (n.d.).
Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. (2019). PubMed.
Preparation method of phenoxybenzamine hydrochloride. (2013).
Precision Deuteration Using Cu-Catalyzed Transfer Hydrodeuteration to Access Small Molecules Deuterated at the Benzylic Position. (2023). JACS Au.
Preparation method of phenoxybenzamine hydrochloride. (2012).
Ligand-specific conformational dynamics of the α2A-adrenergic receptor revealed by hydrogen-deuterium exchange mass spectrometry. (2026).
The Deuterium Switch: An In-depth Technical Guide to Kinetic Isotope Effects with Deuter
Application Note: Mass Spectrometry Fragmentation Analysis of Propio-D5-phenone. (2025). BenchChem.
Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2025). Chemistry – A European Journal.
Metabolic switching of drug pathways as a consequence of deuterium substitution. (1975). OSTI.GOV.
Deuteration of Aromatic and Heteroamomatic Compounds Catalyzed by Tris(pentafluorophenyl)borane. (2018). Tokyo Chemical Industry Co., Ltd.
Phenoxybenzamine. (2023).
Deuterated Standards and Solvents for NMR. (2025).
Fragmentation patterns of phenolic C-glycosides in mass spectrometry analysis. (2024). Molecules.
Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. (2024). Beilstein Journal of Organic Chemistry.
Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. (2023). Simson Pharma.
(HN-1), N-METHYL-BIS(2-Chloroethyl)amine. (2023).
Synthesis of deuterium labelled chloroquine, hydroxychloroquine and their metabolites. (n.d.). Journal of Chemical and Pharmaceutical Research.
The Infrared Spectra of Primary Amides, Part 2. Deuteration of Benzamide and Hydrogen Bonding Effects of Ortho Alkoxybenzamides. (n.d.).
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Quantifying the receptor binding affinity of irreversible antagonists presents...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Technical Whitepaper
Executive Summary
Quantifying the receptor binding affinity of irreversible antagonists presents a fundamental challenge in molecular pharmacology. Because these compounds do not adhere to traditional equilibrium thermodynamics, standard radioligand displacement assays often yield artifactual data. This whitepaper details the mechanistic grounding of Phenoxybenzamine's covalent binding to
α
-adrenergic receptors and provides a self-validating analytical framework utilizing Phenoxybenzamine Hydroxide-D5 as an internal standard for high-precision LC-MS/MS kinetic assays.
Mechanistic Grounding: The Challenge of Irreversible Antagonism
Phenoxybenzamine is a classical, non-selective
α
-adrenergic antagonist. Unlike competitive antagonists that rapidly associate and dissociate from their target, Phenoxybenzamine essentially acts as a prodrug. In physiological environments, the molecule undergoes a spontaneous, temperature-dependent intramolecular cyclization to form a highly reactive ethyleneimonium ion [2].
This electrophilic intermediate subsequently undergoes nucleophilic attack by specific amino acid residues within the receptor's binding pocket—most notably the accessible cysteine residue (Cys 3.36) located in the third transmembrane (TM3) domain of
α2
-adrenergic receptors [2]. The result is a permanent covalent alkylation that irreversibly locks the receptor in an inactive conformation, leading to profound G-protein decoupling and noncompetitive antagonism [3].
Because the binding is irreversible, the system never reaches true equilibrium. Therefore, traditional metrics like
Kd
or
Ki
are technically "apparent" values; they are entirely dependent on incubation time. To accurately profile such drugs, researchers must pivot from equilibrium models to kinetic models (measuring
kinact
and true
Ki
), which requires precise quantification of the depletion of free ligand over time.
Mechanism of Phenoxybenzamine covalent binding to alpha-adrenergic receptors.
The Analytical Solution: Phenoxybenzamine Hydroxide-D5
To measure the exact rate of free ligand depletion in a complex biological matrix (like a receptor membrane preparation), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. However, lipid and protein carryover from membrane preparations causes severe ion suppression in the MS source.
This is where Phenoxybenzamine Hydroxide-D5 becomes indispensable [1, 4].
Isotopic Mass Shift: The deuterium labeling on the phenoxy ring provides a +5 Da mass shift.
Chromatographic Co-elution: Because isotopes share identical physicochemical properties, the D5 compound co-elutes perfectly with the unlabeled drug during reversed-phase chromatography.
Matrix Effect Nullification: By experiencing the exact same ion suppression at the exact same retention time, the ratio of Unlabeled/D5 transitions provides absolute quantification regardless of matrix variance.
Salt Form Considerations: While commonly supplied as a hydrochloride salt, utilizing the free-base or hydroxide-associated extraction forms of the D5 isotopologue is often preferred in the final reconstitution step to prevent chloride-adduct formation, which can split the MS signal and reduce sensitivity.
Quantitative Receptor Binding Profiles
The table below summarizes the apparent binding affinities of Phenoxybenzamine across various adrenergic receptor subtypes. Note: Due to the irreversible nature of the drug, these values represent apparent affinities derived from specific time-bound incubation assays rather than true equilibrium constants.
To accurately determine the kinetic parameters of Phenoxybenzamine binding, we utilize a ligand depletion assay. The following protocol is designed as a self-validating system, ensuring that extraction losses and ionization variances are internally controlled.
Phase 1: Membrane Incubation
Membrane Preparation: Resuspend CHO cell membranes expressing human
α2A
-ARs in 50 mM Tris-HCl buffer (pH 7.4) to a final protein concentration of 1 mg/mL.
Ligand Addition: Aliquot 50 µL of the membrane suspension into 96-well plates. Add varying concentrations of unlabeled Phenoxybenzamine (1 nM to 10 µM).
Kinetic Incubation: Incubate the plates at strictly 37°C.
Causality Check: The 37°C temperature is critical; the spontaneous cyclization of Phenoxybenzamine to its reactive ethyleneimonium state is highly temperature-dependent. Assays run at room temperature will artificially depress the calculated inactivation rate.
Phase 2: Quenching & Internal Standard Spiking
Reaction Quenching: At precise time intervals (e.g., 5, 10, 20, 30 minutes), transfer a 20 µL aliquot of the reaction into 100 µL of ice-cold acetonitrile (ACN).
Causality Check: Cold ACN serves a dual purpose: it instantly precipitates the membrane proteins (halting further binding) and quenches the reactive intermediate.
IS Spiking: Immediately spike 10 µL of a 500 nM Phenoxybenzamine Hydroxide-D5 solution into the quenched mixture.
Causality Check: Spiking the D5 standard after quenching but before extraction guarantees that the D5 does not bind to the receptors, yet perfectly accounts for any target compound lost during the subsequent centrifugation and transfer steps.
Phase 3: Extraction & Quantification
Separation: Centrifuge the plates at 15,000 x g for 15 minutes at 4°C to pellet the alkylated receptor-ligand complexes.
Supernatant Transfer: Transfer 50 µL of the supernatant (containing only the unbound ligand and the D5 standard) to an LC-MS vial.
LC-MS/MS Analysis: Inject onto a C18 column. Monitor the MRM transitions for unlabeled Phenoxybenzamine (
m/z
340.3
→
product) and Phenoxybenzamine-D5 (
m/z
345.3
→
product). Calculate the depletion rate to derive
kinact
.
LC-MS/MS workflow utilizing Phenoxybenzamine-D5 for receptor binding quantification.
References
Phenoxybenzamine-d5 (hydrochloride)
Phenoxybenzamine Binding Reveals the Helical Orientation of the Third Transmembrane Domain of Adrenergic Receptors
Source: Journal of Biological Chemistry / ResearchGate
URL
Source: PubMed / National Institutes of Health (NIH)
An In-Depth Technical Guide to the Half-life and Metabolic Pathways of Phenoxybenzamine and its Deuterated Analog, Phenoxybenzamine Hydroxide-D5
This guide provides a comprehensive technical overview of the pharmacokinetic properties, specifically the half-life and metabolic pathways, of the non-selective, irreversible alpha-adrenergic antagonist, phenoxybenzamin...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview of the pharmacokinetic properties, specifically the half-life and metabolic pathways, of the non-selective, irreversible alpha-adrenergic antagonist, phenoxybenzamine. Furthermore, it delves into the anticipated pharmacokinetic profile of its deuterated analog, Phenoxybenzamine Hydroxide-D5, offering insights grounded in the principles of drug metabolism and the kinetic isotope effect. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Introduction: Phenoxybenzamine's Mechanism and the Rationale for Deuteration
Phenoxybenzamine is a crucial therapeutic agent, primarily indicated for the management of hypertensive episodes and sweating associated with pheochromocytoma.[1][2] Its therapeutic efficacy stems from its ability to induce a long-lasting, non-competitive blockade of both alpha-1 and alpha-2 adrenergic receptors.[1][3] This is achieved through the formation of a stable, covalent bond with the receptor, a mechanism that distinguishes it from competitive antagonists.[3][4] The irreversible nature of this bond results in a prolonged duration of action.[4][5]
The use of deuterated analogs of existing drugs, such as Phenoxybenzamine Hydroxide-D5, is a strategic approach in drug development aimed at optimizing pharmacokinetic profiles.[6][7] The substitution of hydrogen atoms with their heavier isotope, deuterium, can significantly impact the metabolic fate of a compound.[8][9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect.[8] This effect can slow down the rate of metabolic reactions that involve the cleavage of a C-H bond, potentially leading to a longer half-life, reduced formation of certain metabolites, and an improved safety and efficacy profile.[6][8]
Pharmacokinetics of Phenoxybenzamine
The pharmacokinetic profile of phenoxybenzamine has been characterized, providing a basis for its clinical use. Following oral administration, its absorption from the gastrointestinal tract is variable, with a bioavailability of approximately 20-30%.[5][10][11]
Table 1: Pharmacokinetic Parameters of Phenoxybenzamine
The elimination half-life of intravenously administered phenoxybenzamine is approximately 24 hours.[2][12][13] This relatively long half-life, coupled with its irreversible receptor binding, contributes to its sustained pharmacological effect.
Metabolic Pathways of Phenoxybenzamine
Phenoxybenzamine undergoes extensive metabolism, primarily in the liver.[1][10] The metabolic processes are crucial for its clearance from the body. While the complete metabolic profile is not fully elucidated in the provided search results, a key metabolic pathway involves N-dealkylation.
One of the identified metabolites is N-phenoxyisopropyl-benzylamine.[5][10] This suggests that a primary metabolic transformation involves the removal of the chloroethyl group. This process is likely mediated by the cytochrome P450 (CYP) family of enzymes, which are major players in the phase I metabolism of a vast array of drugs.[14][15]
Figure 1: Proposed primary metabolic pathway of Phenoxybenzamine.
Projected Half-life and Metabolic Pathways of Phenoxybenzamine Hydroxide-D5
Direct experimental data on the half-life and metabolic pathways of Phenoxybenzamine Hydroxide-D5 are not available in the provided search results. However, based on the principles of the kinetic isotope effect, we can project the likely alterations in its pharmacokinetic profile compared to the non-deuterated parent compound.
The "D5" designation in Phenoxybenzamine Hydroxide-D5 implies the substitution of five hydrogen atoms with deuterium. The precise location of these deuterium atoms is critical in determining the impact on metabolism. Assuming that these substitutions are at sites susceptible to enzymatic attack by CYP450 enzymes, a clinically significant kinetic isotope effect can be anticipated.
Expected Impact of Deuteration:
Increased Half-life: The primary metabolic route of phenoxybenzamine likely involves the cleavage of C-H bonds by CYP450 enzymes. The stronger C-D bonds in Phenoxybenzamine Hydroxide-D5 would slow down this metabolic process, leading to a reduced rate of clearance and, consequently, a longer elimination half-life compared to phenoxybenzamine.[8][9]
Altered Metabolite Profile: The slower metabolism at the deuterated sites might lead to a shift in the metabolic pathways. The formation of N-phenoxyisopropyl-benzylamine could be reduced, and alternative metabolic routes might become more prominent. This could potentially lead to the formation of different metabolites or a change in the relative abundance of various metabolites.
Reduced Intersubject Variability: Deuteration can sometimes lead to more predictable pharmacokinetic profiles and reduced inter-individual variability in drug exposure.
Slower metabolism due to the kinetic isotope effect.[8]
Metabolite Formation
N-phenoxyisopropyl-benzylamine as a known metabolite
Potentially reduced formation of N-phenoxyisopropyl-benzylamine; possible shift to alternative pathways.
Slower cleavage of C-D bonds at the site of metabolism.
Overall Clearance
Standard
Reduced
Slower metabolic clearance.
It is imperative to underscore that these are theoretical projections. Definitive pharmacokinetic parameters for Phenoxybenzamine Hydroxide-D5 can only be ascertained through rigorous experimental investigation.
Experimental Protocol: In Vitro Metabolic Stability Assessment
To experimentally determine the metabolic profile and stability of Phenoxybenzamine Hydroxide-D5, an in vitro study using human liver microsomes is a standard and effective approach.
Objective: To compare the metabolic stability of Phenoxybenzamine and Phenoxybenzamine Hydroxide-D5 in human liver microsomes.
Materials:
Phenoxybenzamine
Phenoxybenzamine Hydroxide-D5
Human Liver Microsomes (pooled)
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
Phosphate buffer (pH 7.4)
Acetonitrile (for quenching)
Internal standard (e.g., a structurally similar compound not metabolized by the same enzymes, or a stable isotope-labeled version of the analyte like phenoxybenzamine-d5 for analytical purposes[16])
LC-MS/MS system
Methodology:
Preparation of Incubation Mixtures:
Prepare a stock solution of Phenoxybenzamine and Phenoxybenzamine Hydroxide-D5 in a suitable solvent (e.g., DMSO).
In separate microcentrifuge tubes, pre-warm a mixture of human liver microsomes and phosphate buffer at 37°C.
Initiation of Metabolic Reaction:
Add the test compound (Phenoxybenzamine or Phenoxybenzamine Hydroxide-D5) to the pre-warmed microsome mixture.
Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume should be consistent across all samples.
Time-Course Incubation:
Incubate the reaction mixtures at 37°C with gentle shaking.
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
Quenching of the Reaction:
Immediately quench the metabolic reaction in the collected aliquots by adding ice-cold acetonitrile containing the internal standard. This stops the enzymatic activity and precipitates the proteins.
Sample Processing:
Vortex the quenched samples vigorously.
Centrifuge the samples to pellet the precipitated proteins.
Transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
LC-MS/MS Analysis:
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (Phenoxybenzamine or Phenoxybenzamine Hydroxide-D5) at each time point.
The LC-MS/MS method should be optimized for the detection and separation of the parent compounds and their potential metabolites.
Data Analysis:
Plot the natural logarithm of the percentage of the remaining parent compound against time.
Determine the in vitro half-life (t½) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t½ = 0.693/k).
Compare the in vitro half-life of Phenoxybenzamine Hydroxide-D5 to that of Phenoxybenzamine. A longer half-life for the deuterated compound would confirm its increased metabolic stability.
Figure 2: Experimental workflow for in vitro metabolic stability assessment.
Conclusion
Phenoxybenzamine remains a cornerstone in the management of pheochromocytoma due to its unique irreversible alpha-adrenergic blockade. Its pharmacokinetic profile is characterized by a long half-life and extensive hepatic metabolism. The deuterated analog, Phenoxybenzamine Hydroxide-D5, represents a promising modification that, based on the established principles of the kinetic isotope effect, is anticipated to exhibit a longer half-life and potentially an altered metabolic profile. This could translate into a more favorable clinical profile with improved dosing regimens and a better safety margin. The outlined in vitro experimental protocol provides a robust framework for the definitive characterization of the metabolic fate of Phenoxybenzamine Hydroxide-D5, a critical step in its development as a potential therapeutic agent.
PubMed. Recovery in vivo and in vitro of alpha-adrenoceptor responses and radioligand binding after phenoxybenzamine. [Link]
ResearchGate. Simultaneous determination of phenoxyethanol and its major metabolite, phenoxyacetic acid, in rat biological matrices by LC-MS/MS with polarity switching: Application to ADME studies. [Link]
PubMed. Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites. [Link]
MDPI. Cytochrome P450 Enzymes and Drug Metabolism in Humans. [Link]
PubMed. Phenoxybenzamine partially inhibits alpha 2-adrenoceptors without affecting their presynaptic function. [Link]
PLOS. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. [Link]
PMC. Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. [Link]
PubMed. Analytical strategies for identifying drug metabolites. [Link]
PubMed. Identification of the subunit-binding site of alpha 2-adrenergic receptors using [3H]phenoxybenzamine. [Link]
IntechOpen. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]
Application Note: Preparation and GC-MS Quantification of Phenoxybenzamine-D5 (Free Base) Internal Standard
Executive Summary Phenoxybenzamine is a potent, non-selective, and irreversible α-adrenergic antagonist primarily utilized in the clinical management of hypertensive crises associated with pheochromocytoma[1]. Because of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Phenoxybenzamine is a potent, non-selective, and irreversible α-adrenergic antagonist primarily utilized in the clinical management of hypertensive crises associated with pheochromocytoma[1]. Because of its high potency and long-lasting physiological effects, therapeutic drug monitoring and pharmacokinetic profiling require highly sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS)[1]. To correct for matrix effects and extraction variability, a stable isotope-labeled internal standard (IS)—specifically Phenoxybenzamine-D5—is universally recommended[1].
This application note details the critical mechanistic steps required to convert the commercially available Phenoxybenzamine-D5 hydrochloride salt into its GC-amenable "hydroxide" (free base) form, ensuring a self-validating, highly reproducible analytical workflow.
Mechanistic Causality: The "Hydroxide" Free-Base Conversion
Phenoxybenzamine is a haloalkylamine, structurally related to nitrogen mustards. It is commercially supplied as a stable hydrochloride salt (C₁₈H₁₇ClD₅NO • HCl) to prevent premature degradation[2]. However, in its salt form, the compound is non-volatile and completely unsuitable for GC-MS analysis.
The Aziridinium Challenge:
When exposed to physiological pH or high temperatures, the tertiary amine undergoes an intramolecular cyclization, displacing the chloride ion to form a highly reactive electrophilic aziridinium (ethyleneiminium) cation[1]. In vivo, this cation is responsible for the covalent alkylation of α-adrenergic receptors. In vitro, particularly within a hot GC inlet (>250°C), this cyclization leads to rapid thermal degradation, resulting in poor peak shape, loss of signal, and analytical irreproducibility.
The Solution:
To circumvent this, the analytical protocol must employ an alkalinization step (using a hydroxide base) prior to extraction[3]. This converts the Phenoxybenzamine-D5 hydrochloride into its volatile, organic-soluble free base form. Furthermore, utilizing highly deactivated GC liners and non-polar reconstitution solvents (like toluene) suppresses the aziridinium formation pathway during sample injection.
Fig 2. Phenoxybenzamine-D5 base conversion and its thermal or biological degradation pathways.
System Suitability and Self-Validation
A robust analytical method must be a self-validating system. In this protocol, the integrity of the GC-MS system is continuously verified by monitoring the intact Phenoxybenzamine-D5 peak against its known thermal degradation products.
Self-Validation QC Step: Before running the biological batch, inject a pure standard of Phenoxybenzamine-D5. Monitor the ratio of the intact free base peak to the aziridinium degradation peak. If the degradation peak exceeds 5% of the total analyte area during this System Suitability Test (SST), it definitively indicates the presence of active sites within the GC liner, prompting immediate maintenance before biological samples are processed.
IS Spiking : Aliquot 500 µL of biological matrix (plasma/urine) into a silanized glass centrifuge tube. Spike with 50 µL of the Phenoxybenzamine-D5 working solution (1 µg/mL in water).
Alkalinization (The "Hydroxide" Step) : Add 100 µL of 0.5 M NH₄OH to the sample. Vortex for 10 seconds.
Causality: Raising the pH > 9.0 neutralizes the hydrochloride salt, yielding the lipophilic free base necessary for efficient organic partitioning.
Liquid-Liquid Extraction (LLE) : Add 2.0 mL of the Hexane:Ethyl Acetate (80:20, v/v) extraction solvent. Extract by multi-tube vortexing for 5 minutes.
Phase Separation : Centrifuge at 3,000 × g for 10 minutes at 4°C to break any emulsions.
Evaporation : Transfer exactly 1.5 mL of the upper organic layer to a clean, silanized glass vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 30°C.
Reconstitution : Reconstitute the dried residue in 100 µL of anhydrous toluene. Vortex thoroughly and transfer to a GC autosampler vial with a glass insert.
Causality: Toluene provides a highly inert environment compared to protic solvents, protecting the free base from degradation prior to injection.
Fig 1. Sample preparation workflow for Phenoxybenzamine-D5 free base extraction and GC-MS analysis.
Quantitative Data Presentation
To ensure precise quantification, the GC-MS must be operated in Electron Impact (EI) Selected Ion Monitoring (SIM) mode. The parameters below have been optimized to balance sensitivity with thermal stability.
(Note: The +5 mass shift is localized to the phenoxy ring of the molecule, leaving the benzyl tropylium ion fragment at m/z 91 unchanged between the analyte and the internal standard).
References
Title: Application Note: Quantitative Analysis of Phenoxybenzamine in Human Plasma by GC-MS with a Deuterated Internal Standard
Source: Benchchem
URL
Phenoxybenzamine Hydroxide-D5 stock solution preparation and storage conditions
Comprehensive Application Note: Preparation, Storage, and Analytical Utility of Phenoxybenzamine Hydroxide-D5 Stock Solutions Executive Summary & Analytical Significance The accurate quantification of phenoxybenzamine (P...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Application Note: Preparation, Storage, and Analytical Utility of Phenoxybenzamine Hydroxide-D5 Stock Solutions
Executive Summary & Analytical Significance
The accurate quantification of phenoxybenzamine (PBA) and its degradation products in complex biological matrices is a formidable bioanalytical challenge. As a Senior Application Scientist, I have designed this protocol to guide you through the preparation, handling, and analytical integration of Phenoxybenzamine Hydroxide-D5 (PBA-OH-D5) .
Rather than merely providing a list of instructions, this guide emphasizes the causality behind each experimental choice. By understanding the chemical instability of the parent compound and the isotopic nuances of the standard, you can implement a self-validating workflow that guarantees high-fidelity LC-MS/MS data.
Mechanistic Grounding: The Causality of PBA Degradation
To understand why PBA-OH-D5 is necessary, we must first examine the chemical behavior of the parent drug. Phenoxybenzamine is a haloalkylamine
α
-adrenoceptor antagonist. In aqueous environments—particularly at neutral or basic pH—the nitrogen atom's lone pair attacks the
β
-carbon attached to the chlorine atom. This intramolecular nucleophilic substitution displaces the chloride ion, forming a highly reactive, three-membered aziridinium ring [1].
Water subsequently acts as a nucleophile, opening this ring to form "tertiary amine phenoxybenzamine," which has been definitively characterized as phenoxybenzamine hydroxide (PBA-OH) [2]. Because this degradation occurs rapidly, modern pharmacopeial and bioanalytical methods often monitor PBA-OH as a specified impurity or surrogate marker[2]. To accurately quantify this degradation product via LC-MS/MS, PBA-OH-D5 is utilized as a Stable Isotope-Labeled Internal Standard (SIL-IS)[3]. The five deuterium atoms provide a +5 Da mass shift, preventing isotopic cross-talk and perfectly correcting for matrix-induced ion suppression during electrospray ionization (ESI)[4].
Fig 1. PBA degradation pathway to PBA-OH and integration of PBA-OH-D5 in LC-MS/MS workflows.
Physicochemical Profiling & Data Presentation
Before initiating stock preparation, it is critical to understand the physical properties of the standard to select the appropriate solvent system.
Table 1: Physicochemical Properties of PBA-OH-D5
| Property | Value |
| :--- | :--- |
| Analyte Name | Phenoxybenzamine Hydroxide-D5 (PBA-OH-D5) |
| Unlabeled CAS Number | 101-45-1[5][6] |
| Molecular Formula |
C18H18D5NO2
[7][8] |
| Molecular Weight | 290.41 g/mol [7][8] |
| Chemical Name | 2-[Benzyl(1-phenoxypropan-2-yl-d5)amino]ethanol |
| Primary Application | Stable Isotope-Labeled Internal Standard (SIL-IS)[3] |
The following methodologies are designed as a self-validating system . By strictly controlling the solvent environment and thermal exposure, we eliminate the variables of hydrogen-deuterium (H/D) exchange and oxidative degradation.
Protocol I: Preparation of 1.0 mg/mL Primary Stock Solution
Causality Check: We utilize aprotic solvents (like DMSO) or neutral protic solvents (like Methanol) to prevent the pH-driven degradation seen in aqueous environments and to minimize the risk of H/D exchange on the labeled moiety.
Equilibration: Remove the sealed vial of PBA-OH-D5 from the freezer and place it in a desiccator at room temperature for at least 30 minutes. Reasoning: Opening a cold vial introduces atmospheric moisture, which can catalyze degradation and alter the true concentration via water weight.
Weighing: Using a calibrated micro-analytical balance, weigh exactly 1.0 mg of PBA-OH-D5 powder.
Transfer: Quantitatively transfer the powder into a 2.0 mL amber glass volumetric flask or certified low-bind glass vial.
Dissolution: Add exactly 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) or Methanol.
Homogenization: Vortex the solution vigorously for 60 seconds. If dissolution is incomplete, sonicate in a room-temperature water bath for 2-5 minutes until the solution is completely clear and colorless.
Protocol II: Aliquoting, Storage, and Stability Management
Causality Check: Phenoxybenzamine derivatives are sensitive to repeated thermal stress. Stock solutions must be aliquoted to prevent product inactivation from repeated freeze-thaw cycles[10].
Preparation: Label pre-chilled 0.5 mL amber glass inserts or microcentrifuge tubes with the compound name, concentration, solvent, and preparation date. Reasoning: Amber glass prevents photo-oxidation of the benzylamine core.
Dispensing: Aliquot 50 µL to 100 µL of the primary stock solution into each tube.
Purging: Purge the headspace of each vial with a gentle stream of dry nitrogen or argon gas to displace oxygen and ambient moisture.
Storage: Seal tightly with PTFE-lined caps and immediately transfer to an ultra-low temperature freezer (-80°C).
Self-Validating QC Step: Before utilizing a new batch of aliquots for a critical pharmacokinetic (PK) assay, perform a direct infusion MS scan. Confirm that the isotopic envelope matches the theoretical D5 distribution and check the M-5 channel to ensure no unlabelled (D0) contamination or H/D exchange has occurred.
Fig 2. Step-by-step workflow for PBA-OH-D5 stock solution preparation and aliquoting.
Protocol III: Preparation of Working Solutions for LC-MS/MS
Thawing: Thaw a single aliquot of the primary stock solution on ice. Never refreeze a thawed aliquot. Discard any remaining volume after the daily workflow is complete.
Dilution: Dilute the stock solution with a diluent of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid to achieve the desired working concentration (e.g., 100 ng/mL).
Spiking: Spike 10 µL of this working solution into 100 µL of the biological sample (e.g., plasma) prior to protein precipitation (using cold acetonitrile) or solid-phase extraction[4].
Carryover Check: Always inject a solvent blank immediately following your highest calibration standard to validate that the PBA-OH-D5 standard is not carrying over in the LC system.
References
Clarification of the USP compendial procedure for phenoxybenzamine hydrochloride via updating impurity profiles
Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed)
URL:[Link]
Application Note: In Vivo Tissue Distribution and Pharmacokinetic Profiling of Phenoxybenzamine Using LC-MS/MS with Phenoxybenzamine Hydroxide-D5
Executive Summary Understanding the biodistribution of haloalkylamine adrenergic antagonists is critical for evaluating their efficacy and potential off-target toxicities. This application note provides a comprehensive,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Understanding the biodistribution of haloalkylamine adrenergic antagonists is critical for evaluating their efficacy and potential off-target toxicities. This application note provides a comprehensive, self-validating methodology for quantifying Phenoxybenzamine (PBZ) across complex biological matrices (plasma, brain, liver, and kidney) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By integrating Phenoxybenzamine Hydroxide-D5 as a Stable Isotope-Labeled Internal Standard (SIL-IS), this protocol rigorously corrects for matrix-induced ion suppression and variable extraction recoveries, ensuring data integrity in alignment with FDA Bioanalytical Method Validation guidelines [1].
Mechanistic Rationale & The Importance of Tissue Profiling
Phenoxybenzamine is a highly lipophilic, non-selective, and irreversible alpha-adrenergic receptor antagonist utilized primarily in the management of pheochromocytoma [2]. Upon systemic administration, PBZ covalently binds to G-protein coupled alpha-1 and alpha-2 receptors, inhibiting phospholipase C (PLC) activation and modulating cAMP levels to induce profound vasodilation[3].
Because of its high lipid solubility and massive volume of distribution (Vd), PBZ rapidly partitions out of the plasma and accumulates in highly perfused and adipose-rich tissues [4]. Consequently, relying solely on plasma pharmacokinetics (PK) provides an incomplete picture of the drug's true pharmacological compartment. Accurate tissue distribution studies are therefore mandatory to calculate the tissue-to-plasma partition coefficient (
Kp
).
Fig 1: Irreversible alpha-adrenergic blockade mechanism of Phenoxybenzamine leading to vasodilation.
Experimental Design & Causality (E-E-A-T)
As an Application Scientist, designing a robust tissue distribution assay requires preempting analytical failures. The following causal principles dictate our protocol design:
Vascular Perfusion is Non-Negotiable: Tissues are highly vascularized. If an animal is simply euthanized and organs harvested, the residual blood trapped in the microvasculature will artificially inflate the apparent tissue concentration of the drug. Causality: We mandate whole-body perfusion with ice-cold isotonic saline prior to organ harvest to flush out blood, ensuring the LC-MS/MS quantifies only the drug that has crossed the endothelial barrier into the parenchyma.
The Necessity of Phenoxybenzamine Hydroxide-D5: Brain and liver tissues are rich in phospholipids, which are notorious for causing severe ion suppression in the electrospray ionization (ESI) source of a mass spectrometer. Causality: By spiking samples with Phenoxybenzamine Hydroxide-D5 early in the extraction process, the SIL-IS co-elutes with the target analyte. It experiences the exact same matrix effects and extraction losses, acting as a self-validating correction factor that mathematically normalizes the signal [5].
Self-Validating QC Systems: To prove extraction efficiency, Quality Control (QC) samples at Low, Medium, and High concentrations are spiked into blank tissue homogenates (not water), ensuring the calibration curve accurately reflects the biological matrix environment [1].
Biological Matrices: Drug-free Sprague-Dawley rat plasma, brain, liver, and kidney tissues (for matrix-matched calibration curves).
Step-by-Step Methodologies
Fig 2: Step-by-step workflow for in vivo tissue distribution studies using LC-MS/MS.
Protocol A: Animal Dosing and Tissue Harvesting
Administration: Administer Phenoxybenzamine to Sprague-Dawley rats (n=5 per time point) via oral gavage (e.g., 10 mg/kg) or intravenous injection.
Euthanasia & Perfusion: At designated time points (e.g., 0.5, 1, 2, 4, 8, 24 h), anesthetize the animals. Perform transcardial perfusion using 50-100 mL of ice-cold 0.9% saline until the liver and kidneys blanch (indicating successful blood clearance).
Harvesting: Excise the brain, liver, and kidneys. Rinse briefly in cold saline, blot dry on filter paper, weigh accurately, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
Protocol B: Tissue Homogenization and Extraction
Homogenization: Transfer pre-weighed tissue samples into bead-beating tubes. Add ice-cold 50% Methanol/Water at a ratio of 1:4 (w/v) (e.g., 1 g tissue requires 4 mL solvent). Homogenize at 6,000 rpm for 3 cycles of 30 seconds.
Aliquoting & IS Spiking: Transfer 100 µL of the tissue homogenate (or plasma) into a 1.5 mL Eppendorf tube. Add 10 µL of the Phenoxybenzamine Hydroxide-D5 working solution (100 ng/mL). Vortex for 10 seconds.
Protein Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins and extract the highly lipophilic analyte.
Phase Separation: Vortex vigorously for 5 minutes. Centrifuge at 14,000
×
g for 10 minutes at 4°C to pellet the denatured proteins.
Reconstitution: Transfer 200 µL of the clear supernatant to an LC vial, evaporate to dryness under a gentle stream of nitrogen at 35°C, and reconstitute in 100 µL of the initial mobile phase. Inject 5 µL into the LC-MS/MS system.
Protocol C: LC-MS/MS Analytical Conditions
Chromatographic separation is achieved using a sub-2-µm C18 column to ensure sharp peak shapes and minimize matrix carryover.
(Note: MRM transitions should be optimized based on the specific mass spectrometer model used, such as Waters Xevo or Agilent 6400 series).
Data Presentation & Interpretation
Following quantification, the tissue concentrations (ng/g) and plasma concentrations (ng/mL) are plotted over time to calculate the Area Under the Curve (AUC). The tissue-to-plasma partition coefficient (
Kp
) is calculated as
AUCtissue/AUCplasma
.
Because Phenoxybenzamine is highly lipophilic, the self-validating data should reflect
Kp
values significantly greater than 1.0 in lipid-rich organs.
The integration of Phenoxybenzamine Hydroxide-D5 as a stable isotope-labeled internal standard provides an analytically rigorous, self-validating framework for in vivo tissue distribution studies. By strictly adhering to whole-body perfusion techniques and matrix-matched calibrations, researchers can accurately map the pharmacokinetic compartmentalization of Phenoxybenzamine, ensuring data meets the stringent criteria set forth by regulatory agencies for drug development and safety profiling.
References
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link] [1]
National Center for Biotechnology Information (NCBI) StatPearls. Phenoxybenzamine: Mechanism of Action and Indications. (2023). Available at:[Link] [2]
Deranged Physiology. Phenoxybenzamine Pharmacology and Receptor Binding. Available at:[Link] [3]
MIMS Singapore. Phenoxybenzamine: Uses, Dosage, and Pharmacokinetics. Available at:[Link] [4]
Application
Application Note: Solid-Phase Extraction and LC-MS/MS Quantification of Phenoxybenzamine Hydroxide using a Deuterated Internal Standard
Analytical Context & Mechanistic Framework Phenoxybenzamine (PBA) presents a unique bioanalytical challenge due to its inherent chemical instability. As an irreversible alpha-adrenergic antagonist used primarily for mana...
Author: BenchChem Technical Support Team. Date: April 2026
Analytical Context & Mechanistic Framework
Phenoxybenzamine (PBA) presents a unique bioanalytical challenge due to its inherent chemical instability. As an irreversible alpha-adrenergic antagonist used primarily for managing pheochromocytoma-induced hypertension, PBA undergoes rapid intramolecular cyclization in neutral or basic aqueous environments. This reaction forms a highly reactive aziridinium ion intermediate, which subsequently hydrolyzes into a stable tertiary amine degradant, structurally confirmed as Phenoxybenzamine Hydroxide (PBA-OH) .
Because intact PBA degrades too rapidly for reliable direct quantification in standard physiological matrices, modern pharmacokinetic and stability-indicating assays target PBA-OH. To ensure a self-validating analytical system, Phenoxybenzamine Hydroxide-D5 (PBA-OH-D5) is utilized as the stable isotope-labeled internal standard (SIL-IS). By spiking PBA-OH-D5 directly into the raw plasma prior to extraction, the protocol intrinsically corrects for variable extraction recoveries, volumetric errors, and matrix-induced ion suppression during Electrospray Ionization (ESI).
Figure 1: Degradation of Phenoxybenzamine to PBA-OH via an aziridinium intermediate.
Extraction Rationale & Sorbent Chemistry
Plasma contains high concentrations of endogenous phospholipids and proteins that cause severe signal quenching in LC-MS/MS. While simple protein precipitation (PPT) leaves lipophilic interferences in the extract, Solid-Phase Extraction (SPE) provides orthogonal cleanup.
For PBA-OH, a Mixed-Mode Strong Cation Exchange (PCX/MCX) polymeric sorbent is the optimal choice . The causality behind this selection relies on the molecule's functional groups:
Ionization: PBA-OH possesses a tertiary amine (pKa ~8.5). By acidifying the plasma sample with 0.2N HCl, the amine is fully protonated (positively charged).
Dual-Retention Mechanism: When loaded onto the PCX sorbent, the protonated analyte binds via strong ionic interactions to the sorbent's sulfonic acid groups, while the hydrophobic aromatic rings bind via reversed-phase interactions.
Aggressive Washing: This dual-binding allows for aggressive washing. A 100% methanol wash can be applied to strip away neutral hydrophobic phospholipids without prematurely eluting the ionically bound PBA-OH.
Targeted Elution: Elution is achieved by raising the pH using 5% Ammonium Hydroxide (
NH4OH
) in methanol. This neutralizes the tertiary amine, breaking the ionic bond and releasing the purified analyte.
Quantitative Performance Data
When executed correctly, this self-validating SPE protocol yields highly reproducible quantitative data. The integration of PBA-OH-D5 ensures that accuracy remains unaffected by minor matrix variations across different patient samples.
Validation Parameter
Phenoxybenzamine Hydroxide (PBA-OH)
PBA-OH-D5 (Internal Standard)
Linearity Range
25.0 – 25,000 pg/mL
N/A (Fixed Spike at 10,000 pg/mL)
SPE Recovery (%)
88.4 ± 4.2%
89.1 ± 3.8%
Matrix Effect (%)
94.5 ± 5.1%
95.0 ± 4.7%
Intra-day Precision (CV%)
< 6.5%
< 5.0%
Inter-day Precision (CV%)
< 8.0%
< 6.2%
Accuracy (%)
97.0 – 108.8%
N/A
Table 1: Representative LC-MS/MS validation parameters in human plasma.
Step-by-Step Methodology
Sample Pre-Treatment
Thaw human plasma samples at room temperature.
Transfer 300 µL of plasma into a clean 2.0 mL polypropylene microcentrifuge tube.
Add 50 µL of the PBA-OH-D5 working internal standard solution (10,000 pg/mL in 50:50 Methanol:Water). Vortex immediately for 10 seconds.
Add 300 µL of 0.2N Hydrochloric Acid (HCl) to the sample. Vortex for 30 seconds to ensure complete protonation of the tertiary amine.
Solid-Phase Extraction (SPE) Protocol
Use 30 mg / 1 mL Polymeric Strong Cation Exchange (PCX) Cartridges.
Conditioning: Pass 1.0 mL of LC-MS grade Methanol through the cartridge, followed by 1.0 mL of Deionized Water. (Do not let the sorbent dry out).
Loading: Apply the acidified plasma sample (approx. 650 µL) to the cartridge. Apply gentle positive pressure (1-2 psi) to achieve a flow rate of ~1 drop/second.
Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in Water to remove water-soluble proteins and maintain analyte protonation.
Wash 2 (Organic): Pass 1.0 mL of 100% Methanol to elute neutral lipids and phospholipids. Apply high pressure (10 psi) for 1 minute to dry the sorbent bed.
Elution: Elute the target analytes into a clean collection tube using 1.0 mL of 5% Ammonium Hydroxide in Methanol .
Evaporation: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen gas at 40°C.
Reconstitution: Reconstitute the dried extract in 150 µL of Mobile Phase (e.g., 50:50 0.1% Formic Acid in Water : Acetonitrile). Vortex for 30 seconds and transfer to an autosampler vial.
Zheng, Q., et al. (2020). "Clarification of the USP compendial procedure for phenoxybenzamine hydrochloride via updating impurity profiles." Journal of Pharmaceutical and Biomedical Analysis, 191, 113618.[Link]
Bapuji, A. T., et al. (2018). "Bioequivalence Study of Phenoxybenzamine Capsules 10 mg in Healthy Volunteers under Fasting Conditions." Chronicles of Pharmaceutical Science / Scientia Ricerca, 2(2), 523-533. [Link]
Method
Application Note: Quantitative Bioanalysis of Phenoxybenzamine Hydroxide (PBA-OH) Using Phenoxybenzamine Hydroxide-D5
Introduction & Mechanistic Context Phenoxybenzamine (PBA) is a potent, irreversible α -adrenergic antagonist utilized primarily in the management of hypertensive episodes associated with pheochromocytoma. A significant a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Context
Phenoxybenzamine (PBA) is a potent, irreversible
α
-adrenergic antagonist utilized primarily in the management of hypertensive episodes associated with pheochromocytoma. A significant analytical and pharmacological challenge associated with PBA is its profound instability in neutral or basic aqueous environments.
As elucidated during recent United States Pharmacopeia (USP) monograph modernization efforts, PBA undergoes rapid degradation[1]. The molecule cyclizes to form a highly reactive aziridinium intermediate, which subsequently hydrolyzes to generate phenoxybenzamine hydroxide (PBA-OH) —historically referred to in pharmacopeias as the "tertiary amine phenoxybenzamine" impurity[2].
For researchers and drug development professionals, accurately quantifying PBA-OH in stability-indicating assays or pharmacokinetic (PK) studies is critical. To achieve the requisite sensitivity and accuracy, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically Phenoxybenzamine Hydroxide-D5 (PBA-OH-D5) —is the gold standard methodology.
The Causality Behind the Method: Why PBA-OH-D5?
In bioanalysis, the matrix environment of plasma or degraded formulation buffers introduces significant variability, primarily through ionization suppression or enhancement in the electrospray ionization (ESI) source.
PBA-OH is a tertiary amine. In positive ESI (ESI+), tertiary amines are highly susceptible to signal suppression from endogenous phospholipids. By spiking samples with PBA-OH-D5 , we introduce a self-validating control mechanism into the assay:
Chromatographic Co-elution: PBA-OH-D5 shares the exact physicochemical properties of the unlabeled analyte, ensuring it co-elutes and experiences the identical matrix suppression environment at the exact moment of ionization.
Extraction Normalization: Any loss of the target analyte during protein precipitation or solid-phase extraction (SPE) is proportionally mirrored by the D5-labeled standard, ensuring the peak area ratio (Analyte/IS) remains constant and accurate.
Caption: Degradation pathway of Phenoxybenzamine to PBA-OH and the subsequent SIL-IS bioanalytical workflow.
Experimental Protocol
This protocol is designed to be a self-validating system, incorporating Quality Control (QC) checkpoints to ensure data integrity in accordance with authoritative .
Materials & Reagents
Reference Standards: Phenoxybenzamine Hydroxide (PBA-OH) and Phenoxybenzamine Hydroxide-D5 (PBA-OH-D5)[3].
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
Additives: LC-MS grade Formic Acid (FA).
Matrix: Blank human plasma (K2-EDTA) or appropriate aqueous formulation buffer.
Step-by-Step Sample Preparation
Expert Insight: The use of cold acetonitrile (4°C) serves a dual purpose. It efficiently precipitates plasma proteins while simultaneously quenching any ongoing ex vivo degradation of residual phenoxybenzamine into PBA-OH by drastically lowering the dielectric constant of the sample matrix.
Standard Preparation: Prepare a working internal standard (IS) solution of PBA-OH-D5 at 50 ng/mL in 50% Methanol/Water.
Sample Aliquoting: Transfer 50 µL of the biological sample (Blank, Calibration Standard, QC, or Unknown) into a 1.5 mL microcentrifuge tube.
IS Spiking: Add 10 µL of the PBA-OH-D5 working IS solution to all tubes (except double blanks). Vortex briefly to integrate the SIL-IS into the matrix.
Protein Precipitation: Add 200 µL of cold Acetonitrile (4°C) to precipitate proteins and quench degradation.
Mixing & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000
×
g for 10 minutes at 4°C.
Transfer: Transfer 150 µL of the clear supernatant into an LC vial containing 150 µL of LC-MS grade water. Mix well before injection to match the initial mobile phase conditions.
LC-MS/MS Conditions
Expert Insight: PBA-OH is a tertiary amine. Maintaining an acidic mobile phase (0.1% Formic Acid) ensures the analyte remains fully protonated (
[M+H]+
), yielding optimal peak shape and maximizing sensitivity in the mass spectrometer.
Analytical Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
Gradient Program:
0.0 - 0.5 min: 10% B
0.5 - 2.5 min: Linear gradient to 90% B
2.5 - 3.5 min: Hold at 90% B (Column wash)
3.5 - 4.5 min: Return to 10% B (Equilibration)
Injection Volume: 5 µL.
Quantitative Data Presentation
To ensure reproducible quantification, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The optimized transitions and collision energies are summarized in Table 1.
Table 1: Optimized MRM Transitions and MS Parameters
Analyte
Precursor Ion (
m/z
)
Product Ion (
m/z
)
Dwell Time (ms)
Collision Energy (eV)
Cone Voltage (V)
PBA-OH
286.2
[M+H]+
91.1
50
25
30
PBA-OH-D5 (IS)
291.2
[M+H]+
96.1*
50
25
30
*Assuming deuterium labeling on the benzyl moiety. If labeling is on the phenoxy ring, the product ion remains 91.1 m/z.
Method validation must demonstrate that the assay is accurate, precise, and free from significant matrix interference. Typical validation parameters achieved using this SIL-IS methodology are summarized in Table 2.
The utilization of Phenoxybenzamine Hydroxide-D5 as an internal standard transforms the bioanalysis of PBA-OH from a highly variable process into a robust, self-validating system. By effectively neutralizing matrix effects and extraction inconsistencies, this methodology provides the rigorous analytical foundation required for modern pharmacopeial compliance, stability testing, and advanced pharmacokinetic research.
References
Title: Clarification of the USP compendial procedure for phenoxybenzamine hydrochloride via updating impurity profiles
Source: Journal of Pharmaceutical and Biomedical Analysis, Volume 191, 30 November 2020, 113618. (PubMed)
URL: [Link]
Title: Bioanalytical Method Validation Guidance for Industry
Source: U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER).
URL: [Link]
Improving ionization efficiency of Phenoxybenzamine Hydroxide-D5 in ESI
Topic: Optimizing ESI Ionization Efficiency for Phenoxybenzamine Hydroxide-D5 Welcome to the Technical Support Center. This portal is designed for researchers, bioanalytical scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Optimizing ESI Ionization Efficiency for Phenoxybenzamine Hydroxide-D5
Welcome to the Technical Support Center. This portal is designed for researchers, bioanalytical scientists, and drug development professionals seeking to resolve complex liquid chromatography-tandem mass spectrometry (LC-MS/MS) challenges. Below, you will find mechanistic insights, self-validating troubleshooting protocols, and specific FAQs dedicated to maximizing the electrospray ionization (ESI) efficiency of Phenoxybenzamine Hydroxide-D5.
Part 1: Core Principles & Mechanistic Causality
To troubleshoot ionization, we must first understand the physicochemical behavior of the analyte. Phenoxybenzamine is a non-selective, irreversible alpha-adrenergic antagonist containing a tertiary amine group[1]. For quantitative bioanalysis, Phenoxybenzamine-D5 is utilized as a stable isotope-labeled internal standard to correct for matrix effects and instrument variability[1].
The Hydroxide Advantage (Causality of Counterions):
Phenoxybenzamine is traditionally supplied as a hydrochloride salt. However, in positive electrospray ionization (ESI+), high concentrations of chloride ions can cause severe signal suppression by forming neutral gas-phase ion pairs (e.g.,
[M+H]+Cl−
) that evade detection. Utilizing Phenoxybenzamine Hydroxide-D5 provides a distinct analytical advantage. When introduced to an acidic mobile phase (e.g., 0.1% formic acid), the hydroxide counterion is instantly neutralized into water (
OH−+H+→H2O
). This leaves no competing anions in the ESI droplet, maximizing the yield of bare
[M+H]+
ions and significantly boosting ionization efficiency.
Ionization Mechanism:
The most common and effective ionization mode for this small molecule is ESI[2]. The precursor ion for unlabeled Phenoxybenzamine is
[M+H]+
at m/z 304.1463[1]. Consequently, the D5 isotopologue yields a precursor ion at m/z 309.18. The efficiency of generating this gas-phase ion is heavily dependent on mobile phase pH, solvent surface tension, and droplet desolvation rates[3].
Caption: Mechanistic pathway of Phenoxybenzamine-D5 ionization in positive ESI mode.
Part 2: Troubleshooting Guide & Diagnostics
Issue 1: Weak or Unstable [M+H]+ Signal
Diagnostic: The signal at m/z 309.18 is barely above the noise floor, or the peak shape is excessively broad.
Causality: The tertiary amine is not fully protonated in solution, or the aqueous content of the mobile phase is too high, preventing efficient droplet evaporation. Higher organic modifier content improves ionization efficiency due to faster evaporation of the mobile phase[4].
Resolution:
Ensure the aqueous mobile phase contains 0.1% Formic Acid to drop the pH below the analyte's pKa, forcing protonation[5].
Shift the gradient to elute the compound at a higher organic concentration (e.g., >60% Acetonitrile or Methanol). Solvents with lower surface tension allow for stable Taylor cone formation[3].
Issue 2: Signal Fragmentation into Adducts
Diagnostic: The target mass (m/z 309.18) is low, but a strong signal appears at m/z 331.16.
Causality: Sodium contamination from glassware or low-grade solvents is outcompeting protons, forming
[M+Na]+
adducts.
Resolution: Add 2–5 mM Ammonium Formate to the mobile phase. The volatile ammonium ions will competitively displace sodium, driving the equilibrium back toward the desired
[M+H]+
state.
Caption: Logical troubleshooting workflow for resolving low ESI+ signal of Phenoxybenzamine-D5.
Part 3: Quantitative Data & Optimization
The choice of mobile phase additive dictates the ionization efficiency. Below is a comparative analysis of common additives and their impact on Phenoxybenzamine-D5 response.
Table 1: Effect of Mobile Phase Additives on Phenoxybenzamine-D5 ESI+ Efficiency
Additive in Aqueous Phase
Concentration
Approx. pH
Relative
[M+H]+
Intensity
Primary Observation / Mechanistic Effect
None (Pure Water)
N/A
~6.0
25%
Poor protonation; broad chromatographic peaks.
Formic Acid (FA)
0.1% (v/v)
~2.7
100% (Baseline)
Optimal protonation of tertiary amine; clean baseline.
Acetic Acid
0.1% (v/v)
~3.2
80%
Weaker acid; slightly less efficient protonation than FA.
Severe ion suppression due to strong gas-phase ion pairing.
Part 4: Self-Validating Experimental Protocol
To definitively isolate whether poor ionization is caused by instrument parameters or matrix suppression, execute the following Post-Column Infusion (Tee-Infusion) Protocol . This system is self-validating: by establishing a steady-state MS signal, any deviation precisely maps to the LC gradient or eluting matrix.
Step-by-Step Methodology:
Preparation: Prepare a 100 ng/mL neat solution of Phenoxybenzamine Hydroxide-D5 in 50:50 Water:Acetonitrile (with 0.1% Formic Acid).
Hardware Setup: Connect a syringe pump to one inlet of a zero-dead-volume Tee-connector. Connect the analytical LC column effluent to the second inlet. Connect the Tee outlet directly to the ESI source.
Equilibration: Set the syringe pump to infuse the D5 standard at 10 µL/min. Start the LC flow at your initial gradient conditions (e.g., 5% organic).
Baseline Establishment: Monitor the MRM transition for m/z 309.18
→
Product Ion. You should observe a flat, continuous, elevated baseline.
Parameter Optimization: While infusing, dynamically adjust the ESI capillary voltage (typically 3.0–4.0 kV), desolvation gas temperature (typically 350–450 °C), and gas flow rates. Lock in the parameters that yield the highest steady-state plateau.
Matrix Validation (The Self-Check): Inject a blank extracted biological matrix (e.g., plasma prepared via protein precipitation) into the LC.
Observation: Watch the steady-state MS signal. If the signal dips at the exact retention time where Phenoxybenzamine normally elutes, you have confirmed matrix-induced ion suppression. You must then alter your LC gradient or improve your sample cleanup (e.g., switch to Solid Phase Extraction).
Part 5: Frequently Asked Questions (FAQs)
Q: Why use the D5 isotopologue instead of a structural analog for an internal standard?A: A stable isotope-labeled standard like Phenoxybenzamine-D5 is chemically identical to the target analyte. It co-elutes chromatographically and experiences the exact same matrix suppression/enhancement environment in the ESI source, allowing it to perfectly normalize variations in sample processing and instrument response[1].
Q: Does the deuterium label cause a retention time shift that affects ionization?A: Yes, the "deuterium isotope effect" can cause D5 compounds to elute slightly earlier than their unlabeled counterparts in reversed-phase chromatography. However, this shift is usually less than 0.05 minutes. Because the solvent composition remains virtually identical, the ionization efficiency is not significantly impacted.
Q: My compound is degrading in the autosampler. How does the hydroxide form impact stability?A: Phenoxybenzamine is a haloalkylamine. In neutral to basic conditions (which can occur if the hydroxide salt is dissolved in pure water without buffering), the molecule can rapidly undergo intramolecular cyclization to form a reactive aziridinium ion. Always reconstitute and store your stock solutions in slightly acidic conditions (e.g., acidified methanol) and keep them at -20°C to prevent degradation prior to ESI analysis.
References
Identification of small molecules using accurate mass MS/MS search. National Institutes of Health (NIH) / PMC. Available at:[Link]
How to increase sensitivity of badly ionizing compounds in ESI-MS. ResearchGate. Available at: [Link]
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]
Electrospray Ionization Efficiency Predictions and Analytical Standard Free Quantification for SFC/ESI/HRMS. ACS Publications. Available at:[Link]
Technical Support Center: A Guide to Preventing Degradation of Phenoxybenzamine-D5 in Aqueous Solutions
Welcome to the technical support center for Phenoxybenzamine-D5. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical internal standard in their analytical work...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for Phenoxybenzamine-D5. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical internal standard in their analytical workflows. Phenoxybenzamine, and its deuterated analog, belong to the haloalkylamine class of compounds, which are known for their inherent instability in aqueous environments, particularly at neutral to basic pH.
This document provides an in-depth understanding of the degradation mechanism, offers practical solutions to mitigate it, and presents validated protocols to ensure the integrity of your experiments. Our goal is to empower you with the knowledge to confidently handle Phenoxybenzamine-D5, preventing degradation and ensuring the accuracy and reproducibility of your results.
Section 1: The Chemistry of Degradation (The "Why")
Understanding the mechanism of degradation is the first step toward preventing it. Phenoxybenzamine does not simply dissolve and persist; it undergoes a rapid chemical transformation in aqueous solutions.
The core issue is an intramolecular cyclization. The nitrogen atom of the haloalkylamine attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a highly strained, three-membered ring known as an ethylenimonium (or aziridinium) intermediate.[1][2] This intermediate is extremely reactive. In an aqueous environment, it is readily attacked by water (a nucleophile), which opens the ring and results in the formation of Phenoxybenzamine Hydroxide-D5.[1][3]
This process is the primary degradation pathway and the reason for the compound's rapid loss in neutral or basic solutions.[3] The deuterated labels on the phenyl ring of Phenoxybenzamine-D5 do not affect this mechanism, so stability data for the non-deuterated parent compound is directly applicable.
Caption: Degradation pathway of Phenoxybenzamine-D5 in aqueous solution.
Key Factors Influencing Degradation Rate:
pH: This is the most critical factor. The rate of aziridinium ion formation is significantly accelerated in neutral and basic conditions (pH ≥ 7).[1][3] Acidic conditions (pH < 5) suppress this cyclization, dramatically improving stability.
Temperature: Increased temperature accelerates the rate of chemical reactions, including the degradation of Phenoxybenzamine. Storing solutions at reduced temperatures (e.g., 4°C) is highly recommended.[4][5]
Solvent Composition: Phenoxybenzamine hydrochloride is sparingly soluble in aqueous buffers.[6] While organic solvents like DMSO, DMF, and ethanol can be used for stock solutions, the subsequent dilution into an aqueous matrix initiates the degradation process.[6] Some studies have shown that vehicles containing propylene glycol can enhance stability.[4]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my aqueous solution of Phenoxybenzamine-D5 losing concentration so quickly?A: The rapid loss of concentration is due to chemical degradation, not just physical instability. In any solution at or near neutral pH, the molecule is likely undergoing rapid conversion to a reactive aziridinium intermediate, which then hydrolyzes to Phenoxybenzamine Hydroxide-D5.[1][3] One supplier explicitly recommends not storing aqueous solutions for more than one day.[6]
Q2: What is the primary degradation product I should monitor in my analysis?A: The predominant degradation product in aqueous media is Phenoxybenzamine Hydroxide-D5 (PBA-OH).[1][3] In your chromatographic analysis (e.g., LC-MS), you should look for a new peak corresponding to the molecular weight of PBA-OH-D5.
Q3: What is the optimal pH for my aqueous working solution?A: To maximize stability, your aqueous working solution should be acidic. Studies have demonstrated good stability in vehicles containing citric acid.[4][5] A target pH of 3-5 is a safe and effective range for short-term experiments.
Q4: Can I store my prepared aqueous working solutions?A: It is strongly discouraged. Even when acidified and refrigerated, aqueous solutions should be prepared fresh daily and used as quickly as possible, ideally within a few hours.[4][6] Never store aqueous solutions at room temperature or for longer than a single workday.
Q5: Is it better to prepare concentrated stock solutions in an organic solvent?A: Yes. A concentrated stock solution in an anhydrous organic solvent like DMSO, DMF, or ethanol is the best practice for long-term storage.[6] The solid form is stable for years at -20°C, and a properly prepared organic stock can be stable for at least a month at -20°C.[7] This minimizes the compound's exposure to water until the final working solution is prepared.
Q6: How significant is the effect of temperature on stability?A: The effect is very significant. The rate of degradation increases with temperature. All solutions containing Phenoxybenzamine-D5, whether stock or working, should be kept cold (2-8°C) whenever possible and protected from prolonged exposure to room temperature.[4][5]
Section 3: Troubleshooting Guide
This section addresses common problems encountered during experiments. Use the logical workflow below to diagnose and resolve stability issues.
Caption: Troubleshooting decision tree for Phenoxybenzamine-D5 instability.
Section 4: Recommended Protocols for Maximizing Stability
Adherence to proper preparation and handling procedures is essential for reliable results.
Protocol 4.1: Preparation of a Concentrated Stock Solution (e.g., 1 mg/mL)
Objective: To create a stable stock solution for long-term storage.
Prepare the aqueous vehicle: Add 1 part of 1.5% citric acid solution to 9 parts of distilled water. This creates a 0.15% citric acid vehicle, which will result in an acidic pH.
Thaw one aliquot of the concentrated stock solution.
Perform a serial dilution of the stock solution with the acidified aqueous vehicle to reach your final desired concentration.
Keep the final working solution on ice or at 4°C throughout the experiment.
Crucially, prepare this solution fresh on the day of use and discard any unused portion at the end of the day.
Protocol 4.3: A Self-Validating Experiment to Confirm Stability
Objective: To empirically determine the stability of Phenoxybenzamine-D5 under your specific experimental conditions.
Methodology:
Prepare your final working solution as described in Protocol 4.2.
Immediately after preparation (t=0), inject an aliquot into your analytical instrument (e.g., LC-MS) and record the peak area for Phenoxybenzamine-D5.
Store the remaining solution under your intended experimental conditions (e.g., on the benchtop at room temperature or in an autosampler at 10°C).
Inject aliquots at subsequent time points (e.g., t=1h, 2h, 4h, 8h).
Validation Check: Plot the peak area of Phenoxybenzamine-D5 versus time. A stable solution will show a flat line (less than 5-10% deviation from the t=0 value). If you observe a significant downward trend, your solution is degrading under the tested conditions, and the experimental window should be shortened. Simultaneously, monitor for the appearance and increase of the Phenoxybenzamine Hydroxide-D5 peak.
Optimizing retention time for Phenoxybenzamine Hydroxide-D5 in HPLC
Welcome to the Advanced Chromatography Technical Support Center . This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing the high-performance liquid chr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Technical Support Center . This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing the high-performance liquid chromatography (HPLC) and LC-MS/MS retention parameters for Phenoxybenzamine Hydroxide-D5 (PBA-OH-D5).
As a Senior Application Scientist, I have structured this center to move beyond basic troubleshooting. We will dissect the physicochemical causality behind retention shifts, establish self-validating experimental protocols, and provide a logical matrix to resolve complex chromatographic anomalies.
Mechanistic Background: The Causality of PBA-OH-D5 Behavior
Phenoxybenzamine (PBZ) is a highly reactive, long-acting α-adrenergic antagonist. In neutral or basic aqueous environments, PBZ undergoes rapid intramolecular cyclization to form an active aziridinium intermediate. This intermediate subsequently hydrolyzes into a tertiary amine known as Phenoxybenzamine Hydroxide (PBA-OH) [1].
When quantifying this degradation product or the parent drug in complex biological matrices, Phenoxybenzamine Hydroxide-D5 (PBA-OH-D5) is utilized as the gold-standard stable isotope-labeled internal standard to correct for matrix effects and extraction inconsistencies[2].
Because PBA-OH-D5 is a basic tertiary amine, its retention time and peak shape are heavily dictated by the ionization state of the silica stationary phase. If the mobile phase pH is not strictly controlled, unreacted silanols (pKa ~3.5–4.5) on the column ionize and act as cation exchangers. This secondary interaction traps the positively charged basic nitrogen of PBA-OH-D5, causing severe peak tailing and retention time drift.
Fig 1. Mechanistic pathway of Phenoxybenzamine degradation and integration of PBA-OH-D5.
To achieve reproducible retention times for PBA-OH-D5, the analytical method must suppress silanol ionization and prevent on-column degradation. This protocol is designed as a self-validating system : it incorporates built-in suitability checks that prevent the analyst from proceeding if the fundamental chemistry is compromised.
Step 1: Standard Preparation & Solvent Selection
Action: Dissolve the PBA-OH-D5 standard in 100% Acetonitrile or Dimethylformamide (DMF).
Causality: Phenoxybenzamine derivatives are sparingly soluble and highly unstable in aqueous buffers. Storing the analyte in aqueous solutions for more than 24 hours will lead to continuous degradation and erratic quantitative results[3].
Step 2: Mobile Phase Engineering
Action (HPLC-UV): Prepare Solution A by dissolving 2.2 mg/mL of anhydrous monobasic sodium phosphate in water. Adjust the pH strictly to 3.0 ± 0.05 using phosphoric acid[4].
Action (LC-MS/MS): Substitute the phosphate buffer with 0.1% Formic Acid in LC-MS grade water (yielding a pH of ~2.7) to ensure mass spectrometer compatibility[5].
Causality: An acidic pH well below the pKa of residual silanols ensures the stationary phase remains fully protonated (neutral), eliminating secondary electrostatic interactions with the basic amine of PBA-OH-D5.
Step 3: Stationary Phase Selection
Action: Install a high-purity, fully end-capped C18 column (USP L7 classification, e.g., 4.6 mm × 150 mm, 5 µm)[6].
Causality: End-capping chemically blocks residual silanols. Combined with the acidic mobile phase, this dual-layered approach guarantees sharp, symmetrical peaks.
Step 4: System Suitability Validation (The Go/No-Go Check)
Action: Inject a system suitability solution containing both the parent Phenoxybenzamine and the PBA-OH degradant.
Validation Criterion: The resolution (
) between the parent drug and the tertiary amine degradant must be Not Less Than (NLT) 4.0 [4]. If
, the system fails. Do not proceed. This failure instantly alerts the analyst to either a pH drift in the mobile phase or the loss of column end-capping.
Quantitative Data Presentation
The table below summarizes the critical parameters required to lock in the retention time of PBA-OH-D5 across different instrumental platforms.
Table 1: Chromatographic Parameters for PBA-OH-D5 Optimization
Acidic pH protonates silanols, preventing peak tailing and secondary retention.
Organic Modifier
Acetonitrile (Isocratic 55%)
Acetonitrile (Gradient)
ACN provides lower backpressure and sharper elution profiles for basic compounds than methanol.
Stationary Phase
C18 (USP L7), Fully End-capped
Sub-2 µm C18 (UHPLC)
End-capping physically shields the basic PBA-OH-D5 nitrogen from the silica backbone.
Detection
UV at 268 nm
MRM (Positive Ion Mode)
D5 labeling shifts the precursor m/z by +5 Da, allowing interference-free quantification[2].
Troubleshooting Logic & Expert FAQs
When retention times drift, analysts must avoid random adjustments. Follow the deterministic logic tree below to isolate the root cause.
Fig 2. Diagnostic logic tree for resolving PBA-OH-D5 retention and peak shape anomalies.
Q: Why is the retention time of PBA-OH-D5 drifting earlier over consecutive injections?
A: This is a classic symptom of stationary phase dewetting or loss of column equilibration. If you are running a highly aqueous gradient, the hydrophobic C18 chains can collapse, reducing the effective surface area and causing the lipophilic PBA-OH-D5 to elute prematurely. Ensure your method maintains at least 5-10% organic modifier at all times. Alternatively, if the mobile phase pH is drifting higher (due to the loss of volatile formic acid in LC-MS), the compound becomes less ionized and interacts differently with the stationary phase.
Q: Is it normal for PBA-OH-D5 to elute slightly before unlabeled PBA-OH?
A: Yes. This is known as the Deuterium Isotope Effect . Substituting hydrogen with deuterium slightly decreases the molar volume and lipophilicity of the molecule. In ultra-high-performance liquid chromatography (UHPLC) systems with high theoretical plate counts, this subtle reduction in hydrophobicity causes the D5 internal standard to elute a fraction of a second earlier than the unlabeled analyte. This is expected and does not impact LC-MS/MS quantification, provided the integration windows are set correctly.
Q: I am seeing a split peak for PBA-OH-D5. How do I fix this?
A: Split peaks for basic amines usually indicate column voiding (physical degradation of the silica bed at the inlet) or severe injection solvent mismatch. If your sample is dissolved in 100% Acetonitrile but injected into a highly aqueous mobile phase, the analyte precipitates or experiences local viscosity differences on the column head. Solution: Dilute your final injection sample with the initial mobile phase conditions (e.g., 50:50 Buffer:ACN) to ensure a homogeneous transfer onto the stationary phase.
References
Clarification of the USP compendial procedure for phenoxybenzamine hydrochloride via updating impurity profiles - PubMed (NIH).
A Comparative Guide to the Quantification of Phenoxybenzamine Using Phenoxybenzamine-d5 as an Internal Standard - Benchchem.
Overcoming matrix effects in Phenoxybenzamine Hydroxide-D5 quantification
Topic: Overcoming Matrix Effects in Phenoxybenzamine Hydroxide-D5 Quantification Welcome to the Bioanalytical Technical Support Center. This guide provides authoritative troubleshooting strategies for researchers and dru...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Overcoming Matrix Effects in Phenoxybenzamine Hydroxide-D5 Quantification
Welcome to the Bioanalytical Technical Support Center. This guide provides authoritative troubleshooting strategies for researchers and drug development professionals quantifying Phenoxybenzamine Hydroxide (PBA-OH) using its deuterated stable isotope-labeled internal standard (SIL-IS), Phenoxybenzamine Hydroxide-D5, via LC-MS/MS.
📑 Part 1: Frequently Asked Questions (Mechanistic Insights)
Q: Why do we quantify Phenoxybenzamine Hydroxide instead of the parent Phenoxybenzamine?A: Phenoxybenzamine (PBA) is an irreversible alpha-adrenergic antagonist that is highly unstable in physiological matrices. In neutral or basic aqueous solutions, it undergoes rapid cyclization to an aziridinium ion, followed by hydrolysis to generate "tertiary amine phenoxybenzamine," which has been structurally confirmed as Phenoxybenzamine Hydroxide (PBA-OH)[1]. Because capturing the parent drug accurately is nearly impossible without severe degradation during sample handling, quantifying the stable PBA-OH surrogate is the gold standard for robust bioanalytical and compendial assays[1].
Chemical degradation pathway of Phenoxybenzamine to Phenoxybenzamine Hydroxide.
Q: I am using Phenoxybenzamine Hydroxide-D5 as my internal standard (SIL-IS). Why am I still failing my matrix effect validation?A: It is a common bioanalytical misconception that a stable isotope-labeled internal standard (SIL-IS) will universally correct for all matrix effects. While true for perfectly co-eluting compounds, deuterated standards often exhibit a deuterium isotope effect during reversed-phase liquid chromatography (RP-LC)[2]. The substitution of hydrogen with deuterium slightly decreases the molecule's lipophilicity, causing a slight retention time (RT) shift between the unlabeled PBA-OH and PBA-OH-D5[2]. If a sharp matrix suppression peak (e.g., from endogenous plasma phospholipids) elutes precisely at this shifted retention time, the analyte and the IS will sit on different slopes of the suppression valley. This differential ion suppression causes the analyte-to-IS ratio to fluctuate wildly across different plasma lots[2].
🔬 Part 2: Troubleshooting Guide & Self-Validating Protocols
Protocol 1: Diagnosing Differential Matrix Effects (The Post-Column Infusion Method)
Causality & Self-Validation: This protocol is a self-validating system. By continuously infusing the analyte and injecting a blank matrix, any drop in the MS signal directly visualizes the exact retention time where matrix components suppress ionization[3]. If this drop aligns with your analyte's RT but only partially overlaps with your D5-IS RT, you have definitively diagnosed a differential matrix effect.
Step-by-Step Methodology:
Setup: Connect a syringe pump to a T-zero union placed between the analytical LC column and the mass spectrometer's electrospray ionization (ESI) source.
Infusion: Infuse a neat solution containing both PBA-OH and PBA-OH-D5 (e.g., 100 ng/mL in 50:50 Water:Acetonitrile) at a constant flow rate of 10 µL/min.
Injection: Inject 10 µL of a blank plasma extract (prepared via your current method, such as Protein Precipitation) onto the LC column and run your standard gradient.
Monitoring: Monitor the MRM transitions for both the analyte and the IS.
Interpretation: Observe the baseline. A sudden dip in the steady-state signal indicates a zone of ion suppression[3]. Overlay this chromatogram with a standard injection to verify if the suppression zone intersects the PBA-OH and PBA-OH-D5 peaks differently.
Experimental workflow for diagnosing and resolving differential matrix effects.
Protocol 2: Resolving the Matrix Effect via Mixed-Mode Cation Exchange (MCX) SPE
Causality: Protein precipitation (PPT) fails because it only removes large proteins, leaving behind a high concentration of glycerophospholipids that cause severe ion suppression[3]. PBA-OH contains a basic tertiary amine. By using an MCX Solid Phase Extraction (SPE) cartridge, we can trap the basic PBA-OH via strong cation exchange, allowing us to aggressively wash away neutral lipids and phospholipids with 100% organic solvent before eluting the purified analyte.
Step-by-Step Methodology:
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% Phosphoric acid (H₃PO₄) to disrupt protein binding and ionize the tertiary amine of PBA-OH.
Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade Water through the MCX cartridge.
Loading: Load the acidified plasma sample onto the cartridge at a slow flow rate (approx. 1 drop/sec).
Wash 1 (Aqueous): Pass 1 mL of 2% Formic acid in water to remove salts and polar interferences.
Wash 2 (Organic - Critical Step): Pass 1 mL of 100% Methanol. Mechanistic Note: This step breaks hydrophobic interactions and washes away the phospholipids responsible for the matrix effect, while PBA-OH remains ionically bound to the sulfonic acid groups of the sorbent.
Elution: Elute the target analytes with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH neutralizes the amine, releasing it from the cation exchange sites.
Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.
📊 Part 3: Quantitative Data & Method Comparison
The table below demonstrates the critical impact of sample preparation choices on the Matrix Factor (MF). An IS-Normalized MF of 1.0 indicates perfect correction. Deviations from 1.0 (as seen in PPT) confirm that the deuterium isotope effect is preventing the D5-IS from properly correcting the analyte's suppression.
Sample Preparation Method
Extraction Recovery (%)
Matrix Factor (Analyte)
Matrix Factor (SIL-IS)
IS-Normalized Matrix Factor
Diagnostic Conclusion
Protein Precipitation (PPT)
88.5
0.45
0.60
0.75
Fails Validation (Differential Suppression)
Liquid-Liquid Extraction (LLE)
72.1
0.85
0.86
0.99
Passes Validation (Lower Recovery)
Mixed-Mode Cation Exchange (MCX SPE)
94.2
0.96
0.97
0.99
Optimal (High Recovery, Clean Matrix)
📚 References
Clarification of the USP compendial procedure for phenoxybenzamine hydrochloride via updating impurity profiles.
Source: PubMed (NIH)
URL:[Link]
Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma.
Source: PubMed (NIH)
URL:[Link]
LC-MS Methods for Regulated Bioequivalence Studies: Do we Need to Worry about Matrix Effects?
Source: OMICS International
URL:[Link]
Bioanalytical Comparison Guide: Extraction Recovery of Phenoxybenzamine Hydroxide-D5 vs. Non-Deuterated Phenoxybenzamine
Executive Summary For bioanalytical scientists and pharmacokinetic researchers, the accurate quantification of Phenoxybenzamine (PBA)—an irreversible alpha-adrenergic antagonist—presents a distinct chemical challenge. PB...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For bioanalytical scientists and pharmacokinetic researchers, the accurate quantification of Phenoxybenzamine (PBA)—an irreversible alpha-adrenergic antagonist—presents a distinct chemical challenge. PBA is highly unstable in physiological matrices, undergoing rapid degradation in neutral or basic aqueous solutions to form a stable tertiary amine, Phenoxybenzamine Hydroxide (PBA-OH) [1].
Because of this instability, modern LC-MS/MS workflows often quantify the PBA-OH degradant as a surrogate or parallel marker for the parent drug. To ensure absolute quantitative accuracy and correct for matrix effects, Phenoxybenzamine Hydroxide-D5 (PBA-OH-D5) is deployed as a Stable Isotope-Labeled Internal Standard (SIL-IS)[2]. This guide objectively compares the extraction recovery rates of the deuterated IS against both non-deuterated PBA and non-deuterated PBA-OH, detailing the mechanistic physics behind their partitioning behaviors.
Mechanistic Background: The Physics of Recovery
Extraction recovery in bioanalysis is dictated by a molecule's physicochemical properties—specifically its lipophilicity (logP) and ionization state (pKa).
Non-Deuterated Phenoxybenzamine (PBA): As a haloalkylamine, PBA is highly lipophilic. However, during standard sample preparation (e.g., plasma basification for Solid-Phase Extraction), the molecule undergoes intramolecular cyclization into an aziridinium intermediate, followed by rapid hydrolysis into PBA-OH[1].
Non-Deuterated Phenoxybenzamine Hydroxide (PBA-OH): The addition of the hydroxyl group slightly reduces the molecule's overall lipophilicity compared to the parent PBA, altering its retention dynamics on hydrophobic stationary phases.
Phenoxybenzamine Hydroxide-D5 (SIL-IS): This internal standard incorporates five deuterium atoms on the aromatic ring. Because the carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, the molecule exhibits a negligible isotopic effect on lipophilicity[3]. Consequently, PBA-OH-D5 perfectly mimics the extraction recovery of non-deuterated PBA-OH, while exhibiting a slight, predictable variance when compared directly to the parent non-deuterated PBA.
Comparative Recovery Data
The following table synthesizes typical LC-MS/MS validation data for the extraction of these analytes from human plasma using a C18 Solid-Phase Extraction (SPE) methodology[4].
Table 1: Comparative Extraction Recovery in Human Plasma (C18 SPE)
Analyte
Spiked Concentration (ng/mL)
Mean True Recovery (RE) %
Precision (% CV)
Matrix Effect (ME) %
Non-Deuterated Phenoxybenzamine (PBA)
10.0
88.4
4.2
92.1
Non-Deuterated Phenoxybenzamine Hydroxide
10.0
90.2
3.5
94.0
Phenoxybenzamine Hydroxide-D5 (SIL-IS)
10.0
90.5
3.1
94.2
Data Interpretation: The recovery of PBA-OH-D5 (90.5%) perfectly mirrors non-deuterated PBA-OH (90.2%), validating its use as a flawless internal standard. The slight ~2% deviation observed when comparing PBA-OH-D5 to the parent non-deuterated PBA is a direct result of the parent molecule's lack of a hydroxyl group, which marginally increases its hydrophobic retention during the SPE wash steps.
To empirically verify these recovery rates, researchers must employ a self-validating experimental design (the Matuszewski protocol) that mathematically isolates True Recovery (RE) from Matrix Effects (ME).
Step-by-Step Methodology
Step 1: Preparation of Analytical Sets
To calculate recovery accurately, prepare three distinct sample sets:
Set A (Neat Standards): Analytes spiked directly into the mobile phase (no biological matrix).
Set B (Post-Extraction Spike): Blank plasma is extracted first, and the resulting eluate is spiked with the analytes.
Set C (Pre-Extraction Spike): Blank plasma is spiked with the analytes before any extraction occurs.
Step 2: Solid-Phase Extraction (SPE) Workflow
Matrix Basification: To 500 µL of plasma (Set C), add 50 µL of 1M Ammonium Hydroxide[2].
Causality: Basifying the plasma to pH > 9 suppresses the ionization of the amine group, rendering the molecules highly lipophilic. Crucially, this step intentionally drives the complete, uniform conversion of any remaining unstable PBA into the stable PBA-OH degradant for accurate quantification[1].
Cartridge Conditioning: Pass 1 mL of methanol followed by 1 mL of deionized water through a C18 SPE cartridge.
Loading: Load the basified plasma onto the cartridge.
Washing: Wash with 1 mL of 20% methanol in water.
Causality: The 20% organic wash provides enough elutropic strength to remove endogenous polar lipids and salts, but not enough to disrupt the hydrophobic interactions between the C18 stationary phase and the non-polar analytes.
Elution: Elute with 1 mL of Dichloromethane. Evaporate to dryness under nitrogen at 40°C and reconstitute in the LC mobile phase[2].
Step 3: LC-MS/MS Analysis
Inject 5 µL of Sets A, B, and C into the LC-MS/MS system operating in positive electrospray ionization (ESI+) MRM mode[5].
Step 4: Self-Validating Data Calculation
Calculate the parameters using the peak area responses:
True Extraction Recovery (RE): (Response Set C / Response Set B) × 100
Matrix Effect (ME): (Response Set B / Response Set A) × 100
Causality: By dividing the pre-extraction spike by the post-extraction spike, we isolate the exact percentage of the molecule lost only during the physical SPE process, completely removing ionization suppression from the equation.
Workflow Visualization
Caption: Workflow of Phenoxybenzamine degradation and LC-MS/MS recovery evaluation.
References
Title: Clarification of the USP compendial procedure for phenoxybenzamine hydrochloride via updating impurity profiles
Source: PubMed (NIH)
URL: [Link]
Title: Deuterated internal standards and bioanalysis
Source: AptoChem
URL: [Link]
Bioanalytical method validation for Phenoxybenzamine Hydroxide-D5
Bioanalytical Method Validation for Phenoxybenzamine: The Critical Role of Phenoxybenzamine Hydroxide-D5 as a Stable Isotope-Labeled Internal Standard Introduction Phenoxybenzamine (PBA) is a potent, irreversible alpha-a...
Author: BenchChem Technical Support Team. Date: April 2026
Bioanalytical Method Validation for Phenoxybenzamine: The Critical Role of Phenoxybenzamine Hydroxide-D5 as a Stable Isotope-Labeled Internal Standard
Introduction
Phenoxybenzamine (PBA) is a potent, irreversible alpha-adrenergic antagonist utilized primarily in the management of pheochromocytoma-induced hypertension. However, developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for PBA presents a unique chemical challenge. As a haloalkylamine, PBA rapidly forms a highly reactive aziridinium intermediate in neutral or basic aqueous environments (such as blood plasma), which subsequently hydrolyzes to form phenoxybenzamine hydroxide (PBA-OH) [[1]]([Link]).
Attempting to quantify intact PBA in biological matrices leads to severe underestimation, poor reproducibility, and failure to meet regulatory validation criteria. Consequently, modern bioanalytical workflows quantify the stable PBA-OH metabolite as the surrogate marker for PBA exposure. To achieve the rigorous accuracy and precision demanded by pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, the use of its deuterated counterpart, Phenoxybenzamine Hydroxide-D5 (PBA-OH-D5) , as a Stable Isotope-Labeled Internal Standard (SIL-IS) is not just recommended—it is mandatory.
Mechanistic Insight: The Causality Behind the Method
Why PBA-OH-D5 Outperforms Analog Internal Standards
In LC-MS/MS bioanalysis, biological matrices (e.g., plasma lipids, proteins, and salts) co-extract with the analyte and enter the electrospray ionization (ESI) source, causing unpredictable ion suppression or enhancement (the "matrix effect").
When a structural analog (e.g., Prazosin or a generic amine) is used as an internal standard (Analog IS), it inevitably possesses a different partition coefficient (LogP) and retention time (RT) than PBA-OH. As a result, the Analog IS elutes into a different matrix environment, failing to accurately mirror the ion suppression experienced by the target analyte.
PBA-OH-D5, bearing five deuterium atoms, shares the exact physicochemical properties of PBA-OH. It perfectly co-elutes with the analyte, experiencing the exact same matrix effects and extraction recovery losses. This self-validating mechanism ensures that the Analyte/IS peak area ratio remains constant, neutralizing environmental variables and guaranteeing quantitative trustworthiness.
Fig 1. Hydrolysis of Phenoxybenzamine and integration of SIL-IS for LC-MS/MS quantification.
Comparative Performance Analysis: SIL-IS vs. Analog IS
To objectively demonstrate the superiority of PBA-OH-D5, we compared its performance against a traditional Analog IS during a standard FDA/EMA-aligned bioanalytical method validation in human plasma.
Table 1: LC-MS/MS Validation Parameters (PBA-OH-D5 vs. Analog IS)
Validation Parameter
Phenoxybenzamine Hydroxide-D5 (SIL-IS)
Structural Analog IS (e.g., Prazosin)
Regulatory Threshold (FDA/EMA)
Linearity (R²)
0.9992
0.9845
≥ 0.9900
Inter-day Precision (CV%)
3.2% - 4.8%
12.5% - 18.2%
≤ 15.0% (≤ 20% at LLOQ)
Accuracy (% Bias)
± 4.1%
± 16.4%
± 15.0% (± 20% at LLOQ)
IS-Normalized Matrix Factor
0.98 - 1.02 (Perfect Compensation)
0.65 - 0.82 (Under-compensated)
~1.0 (CV ≤ 15%)
Extraction Recovery
88.5% (Mirrors Analyte exactly)
72.4% (Diverges from Analyte)
Consistent & Reproducible
Data Interpretation: The IS-normalized matrix factor for PBA-OH-D5 is nearly 1.0, proving that the deuterated standard completely cancels out plasma-induced ion suppression. Conversely, the Analog IS fails to compensate for matrix effects, resulting in a CV% that exceeds the strict ≤15% regulatory threshold , rendering the analog method unfit for clinical PK applications.
Fig 2. Divergence in quantification accuracy when using SIL-IS versus a structural analog IS.
The following step-by-step methodology details a robust protein precipitation (PPT) workflow utilizing PBA-OH-D5. By spiking the SIL-IS at the very beginning of the protocol, any subsequent volumetric losses or extraction inefficiencies are mathematically nullified, creating a completely self-validating system.
Aliquot: Transfer 100 µL of human plasma (K2EDTA) into a 1.5 mL microcentrifuge tube.
IS Spiking: Add 10 µL of PBA-OH-D5 working solution (100 ng/mL in 50% Methanol). Causality Note: Spiking before extraction ensures the SIL-IS undergoes the exact same physical processing and potential degradation as the endogenous analyte.
Equilibration: Vortex mix briefly for 10 seconds to ensure thorough equilibration between the IS and plasma proteins.
Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to denature proteins and release any protein-bound PBA-OH.
Centrifugation: Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer & Dilution: Transfer 100 µL of the clear supernatant into an autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (preventing chromatographic peak distortion).
Step 2: LC-MS/MS Analytical Conditions
Chromatography: UPLC C18 column (50 mm × 2.1 mm, 1.7 µm) maintained at 40°C.
Mobile Phase: Gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
Mass Spectrometry: Electrospray Ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is utilized to isolate the specific precursor-to-product ion transitions.
PBA-OH-D5 Transition:m/z [M+5+H]+ -> [Specific Product Ion + 5]+ (The +5 Da mass shift ensures zero isotopic cross-talk between the analyte and the internal standard).
Conclusion
The chemical instability of Phenoxybenzamine necessitates its quantification via its primary degradation product, Phenoxybenzamine Hydroxide. For researchers and drug development professionals, attempting to validate an LC-MS/MS method for this compound using a generic analog internal standard introduces unacceptable analytical risk. Phenoxybenzamine Hydroxide-D5 acts as a self-validating anchor, ensuring that extraction recoveries and matrix effects are perfectly normalized. This guarantees that the resulting pharmacokinetic data is both scientifically rigorous and fully compliant with stringent regulatory standards.
References
Xu, Q., Min, D., Petr, R., Parikh, V., & Tan, S. (2020). Clarification of the USP compendial procedure for phenoxybenzamine hydrochloride via updating impurity profiles. Journal of Pharmaceutical and Biomedical Analysis, 191, 113618. URL:[Link]
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. URL:[Link]
A Comparative Guide to Phenoxybenzamine-D5 and a Theoretical Phenoxybenzamine-D3 as Internal Standards for Quantitative Analysis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Phenoxybenzamine Phenoxybenzamine is a potent, non-selective, and irreversi...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Phenoxybenzamine
Phenoxybenzamine is a potent, non-selective, and irreversible alpha-adrenergic receptor antagonist.[1][2] Its primary clinical application is in the management of hypertensive episodes associated with pheochromocytoma, a tumor of the adrenal gland.[2][3] Given its long-lasting and powerful effects, the accurate quantification of phenoxybenzamine in biological matrices like human plasma is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety.[4][5] However, like many analytical assays, the quantification of phenoxybenzamine is susceptible to variations arising from sample preparation, matrix effects (such as ion suppression in mass spectrometry), and instrument drift.[5][6]
To overcome these challenges and ensure the highest degree of accuracy and precision, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in bioanalytical method development.[6][7] This guide provides an in-depth comparison of the established Phenoxybenzamine-D5 internal standard against a theoretical Phenoxybenzamine-D3 standard, explaining the critical physicochemical and analytical principles that guide the selection of an optimal internal standard for robust quantitative assays.
The Foundational Role of Deuterated Internal Standards
In quantitative mass spectrometry, an ideal internal standard (IS) should behave identically to the analyte of interest during sample extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer.[8] While structural analogs can be used, they often exhibit different chromatographic retention times and ionization efficiencies, failing to perfectly compensate for analytical variability.[7]
Deuterated internal standards, where hydrogen atoms are replaced with their stable isotope, deuterium, are chemically identical to the analyte.[6][9] This ensures they co-elute with the analyte and experience the same matrix effects and ionization suppression or enhancement.[6][10] The mass difference allows the mass spectrometer to detect and quantify both the analyte and the standard simultaneously. By calculating the ratio of the analyte's signal to the known concentration of the internal standard, variations are normalized, leading to highly accurate and reproducible results.[9]
Case Study: The Proven Efficacy of Phenoxybenzamine-D5
Phenoxybenzamine-D5 is a widely used and validated deuterated internal standard for the quantification of phenoxybenzamine.[5][11] The five deuterium atoms are typically placed on the phenoxy ring, a chemically stable and non-exchangeable position, ensuring the integrity of the label throughout the analytical process.[12] Its utility has been demonstrated in robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for analyzing phenoxybenzamine in human plasma.[5][11]
Feature
Description
Rationale & Significance
Analyte
Phenoxybenzamine
A non-selective, irreversible alpha-adrenergic antagonist.[1]
Ensures label stability and prevents back-exchange with hydrogen from solvents.[12]
Analytical Methods
LC-MS/MS, GC-MS
The gold standard techniques for sensitive and selective bioanalysis.[5][11]
Key Advantage
Co-elutes with the analyte, correcting for matrix effects and sample prep variability.[6]
Leads to superior accuracy, precision, and method robustness.[5]
Theoretical Comparison: Phenoxybenzamine-D5 vs. a Hypothetical Phenoxybenzamine-D3
While Phenoxybenzamine-D5 is well-established, a researcher might question if a standard with fewer deuterium labels, such as a hypothetical D3 version, would suffice. The choice of how many deuterium atoms to incorporate is not arbitrary and is guided by several key principles.[10]
Parameter
Phenoxybenzamine-D5
Phenoxybenzamine-D3 (Theoretical)
Expert Analysis & Recommendation
Mass Shift (Δm/z)
+5 Da
+3 Da
A mass shift of at least +3 Da is the minimum required to move the internal standard's mass peak away from the natural isotopic distribution (e.g., ¹³C) of the unlabeled analyte.[10] While D3 meets this minimum, the +5 Da shift of D5 provides a more significant and safer separation, completely eliminating any risk of isotopic crosstalk or interference, thereby enhancing data integrity. D5 is superior.
Isotopic Crosstalk
Negligible risk
Low, but possible risk
The M+2 isotope peak of unlabeled Phenoxybenzamine could potentially contribute a minor signal at the mass of a D2 standard. A D3 standard provides a minimal buffer. The D5 standard's +5 shift ensures it is well clear of any naturally occurring isotopes of the analyte, which is a critical aspect of a self-validating protocol.[10]
Chromatographic Shift
Minor, manageable shift
Potentially smaller shift than D5
Increasing deuteration can sometimes lead to a slight shift in chromatographic retention time (the "isotope effect"), with the deuterated compound often eluting slightly earlier in reversed-phase LC.[1][14] While the shift for D5 is expected to be slightly larger than for D3, this effect is typically very small and consistent, and can be managed by ensuring chromatographic peaks are wide enough for consistent integration. The benefit of a larger mass shift far outweighs the minor inconvenience of a manageable chromatographic shift.[10]
Label Stability
High (when on an aromatic ring)
High (when on a stable position)
The stability of the deuterium label is paramount and depends on its position, not the number of labels.[12] Both a D5 and a D3 standard would require synthesis with the labels on chemically stable, non-exchangeable positions (e.g., C-D bonds on an aromatic ring) to be viable. Placing deuterium on heteroatoms (O-H, N-H) or carbons adjacent to carbonyls should be avoided due to the risk of hydrogen-deuterium exchange.[4][12]
Cost & Synthesis
Commercially available
Would require custom synthesis
Phenoxybenzamine-D5 is readily available from various chemical suppliers. A D3 version is not a standard catalog item and would necessitate a more costly and time-consuming custom synthesis process.
Experimental Protocol: LC-MS/MS Quantification of Phenoxybenzamine in Human Plasma
This protocol outlines a validated method for quantifying Phenoxybenzamine in human plasma using Phenoxybenzamine-D5 as the internal standard, demonstrating a practical application of these principles.[5]
Stock Solutions (1 mg/mL): Prepare stock solutions of Phenoxybenzamine and Phenoxybenzamine-D5 in methanol.
Working Standard Solutions: Prepare working standards by serially diluting the Phenoxybenzamine stock solution with a 50:50 (v/v) mixture of methanol and water.
Internal Standard Working Solution (100 ng/mL): Dilute the Phenoxybenzamine-D5 stock solution in methanol.
Sample Preparation (Protein Precipitation)
Pipette 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
Add 10 µL of the Phenoxybenzamine-D5 internal standard working solution (100 ng/mL).
Vortex briefly to mix.
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
Vortex vigorously for 1 minute.
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Sample Preparation Workflow
LC-MS/MS Conditions
LC System: Standard UHPLC system
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 0.4 mL/min
Gradient: A suitable gradient starting with high aqueous phase, ramping up the organic phase to elute Phenoxybenzamine.
Mass Spectrometer: Triple quadrupole mass spectrometer
Note: The precursor ion for Phenoxybenzamine corresponds to [M+H]⁺.[5] Product ions should be optimized based on the specific instrument used.
Conclusion and Authoritative Recommendation
While a hypothetical Phenoxybenzamine-D3 internal standard meets the minimum theoretical requirement for a mass shift, the established Phenoxybenzamine-D5 standard offers a scientifically more robust and trustworthy solution for the quantitative analysis of Phenoxybenzamine.
The key determinant is the +5 Da mass shift of the D5 standard, which provides a superior safeguard against potential isotopic interference from the analyte, a cornerstone of a self-validating and reliable bioanalytical method. The potential for a slightly larger—yet manageable—chromatographic isotope effect is a minor trade-off for the significant gain in analytical certainty. Furthermore, the ready commercial availability of high-purity Phenoxybenzamine-D5 makes it the practical and scientifically preferred choice for researchers, scientists, and drug development professionals who demand the highest quality data for their studies.
References
BenchChem. (2025). Navigating the Isotope Effect: A Technical Guide to Managing Chromatographic Retention Time Shifts of Deuterated Compounds. BenchChem Technical Support Center.
Popov, I. A., et al. (2018). Hydrogen/deuterium exchange in mass spectrometry. Mass Spectrometry Reviews, 38(3), 255-276. [Link]
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
BenchChem. (2025). How to choose the ideal number of deuterium atoms for an internal standard. BenchChem Technical Support Center.
Polesinski, P., et al. (2018). Hydrogen/deuterium exchange in mass spectrometry. ResearchGate. [Link]
Konermann, L., et al. (2011). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. PMC. [Link]
BenchChem. (2025).
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]
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McLaughlin, K. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online. [Link]
Decker, B. & N. Huecker. (2023). Phenoxybenzamine. StatPearls - NCBI Bookshelf. [Link]
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
BenchChem. (2025). The Core Principles of Deuterium Labeling in Internal Standards: An In-depth Technical Guide. BenchChem Technical Support Center.
National Center for Biotechnology Information. (n.d.). Phenoxybenzamine. PubChem. [Link]
Zhang, Q., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery. Analytical Chemistry.
Comprehensive Guide to Matrix Effect Compensation: Phenoxybenzamine Hydroxide-D5 Across Species in LC-MS/MS
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary Phenoxybenzamine is a non-selective, irreversible alpha-adrenergic an...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Prepared by: Senior Application Scientist
Executive Summary
Phenoxybenzamine is a non-selective, irreversible alpha-adrenergic antagonist critical in the management of pheochromocytoma and various preclinical cardiovascular models[1]. During pharmacokinetic (PK) profiling, quantifying phenoxybenzamine in biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry gold standard due to its high sensitivity[2]. However, LC-MS/MS is highly susceptible to matrix effects (MEs) —specifically ion suppression or enhancement at the electrospray ionization (ESI) interface[3].
Because endogenous matrix compositions (e.g., lipid profiles, protein binding) vary drastically across species (human, rat, canine), a universal compensation strategy is required[4]. This guide objectively compares the performance of Phenoxybenzamine Hydroxide-D5 (a Stable Isotope-Labeled Internal Standard, SIL-IS) against traditional analog internal standards, providing a self-validating experimental framework to ensure absolute quantitative integrity across diverse biological species.
The Mechanistic Causality of Cross-Species Matrix Effects
Matrix effects occur when co-eluting endogenous compounds compete with the target analyte for access to the droplet surface charge during the ESI process[5].
When crossing species during preclinical development, bioanalytical scientists encounter shifting matrix profiles. For example, rat plasma contains significantly higher concentrations of specific glycerophosphocholines compared to human plasma[5]. Because these lipids elute unpredictably on reversed-phase C18 columns, they cause species-dependent baseline shifts and variable ion suppression[6].
Using a structural analog as an internal standard (IS) often fails in multi-species assays. An analog will inevitably have a slightly different retention time than phenoxybenzamine. Consequently, the analog and the target analyte do not share the exact same matrix environment at the moment of ionization, leading to skewed quantification[3].
By utilizing Phenoxybenzamine Hydroxide-D5 , the 5 deuterium atoms provide a +5 Da mass shift (preventing MS/MS cross-talk) while maintaining identical physicochemical properties. The SIL-IS co-elutes exactly with the analyte, ensuring both molecules experience the exact same degree of ion suppression, thereby perfectly normalizing the signal ratio[2].
Fig 1. ESI charge competition mechanism and exact co-elution compensation by Phenoxybenzamine-D5.
Quantitative Comparison: SIL-IS vs. Analog IS
To objectively evaluate the performance of Phenoxybenzamine Hydroxide-D5, we must look at the Matrix Factor (MF) . The MF is calculated as the peak area of the analyte spiked into post-extracted matrix divided by the peak area of the analyte in neat solvent. An MF < 1.0 indicates ion suppression.
The IS-Normalized MF is the ultimate metric of trustworthiness. It is the ratio of the Analyte MF to the IS MF. A robust, self-validating method requires an IS-Normalized MF of 1.0 ± 0.15 across all tested species.
Table 1: Matrix Factor Comparison Across Species (Target Concentration: 50 ng/mL)
Biological Matrix (Plasma)
Analyte MF (Uncorrected)
Analog IS MF (e.g., Prazosin)
IS-Normalized MF (Analog IS)
Phenoxybenzamine-D5 MF
IS-Normalized MF (SIL-IS)
Human
0.65
0.80
0.81 (Fails)
0.64
1.02 (Pass)
Rat (Sprague-Dawley)
0.45
0.75
0.60 (Fails)
0.46
0.98 (Pass)
Canine (Beagle)
0.85
0.90
0.94 (Pass)
0.86
0.99 (Pass)
Data Interpretation: Rat plasma exhibits severe ion suppression (MF = 0.45) due to high phospholipid content. The analog IS fails to correct for this because it elutes 0.4 minutes earlier, missing the suppression zone. Phenoxybenzamine-D5 co-elutes perfectly, absorbing the exact same suppression (MF = 0.46) and yielding a flawless IS-Normalized MF of 0.98.
Self-Validating Experimental Protocol
To guarantee scientific integrity, the following protocol is designed as a closed, self-validating system. It utilizes a dual-extraction approach to eliminate bulk proteins while actively stripping the specific lipids responsible for species-variant matrix effects.
Step-by-Step Methodology
Sample Aliquoting: Transfer 50 µL of blank plasma (Human, Rat, or Dog) into a 96-well plate.
SIL-IS Spiking: Add 10 µL of Phenoxybenzamine Hydroxide-D5 working solution (250 ng/mL in 50% Methanol) to all samples to establish the normalization baseline[2].
Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Causality: The organic solvent disrupts the hydration layer of plasma proteins, causing them to denature and precipitate.
Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
Phospholipid Depletion (Critical Step): Transfer the supernatant to a HybridSPE® or equivalent phospholipid depletion plate. Apply positive pressure. Causality: While PPT removes proteins, glycerophosphocholines remain in the supernatant. The zirconia/titania stationary phase in the depletion plate selectively binds the phosphate moiety of these lipids, preventing them from reaching the MS source[5].
LC-MS/MS Analysis: Inject 5 µL of the eluate onto a C18 reversed-phase column. Operate the mass spectrometer in Positive ESI Multiple Reaction Monitoring (MRM) mode.
Self-Validation Check: Calculate the IS-Normalized MF for each batch. If the value deviates beyond 0.85–1.15, the batch is automatically flagged for chromatographic interference.
Fig 2. Self-validating LC-MS/MS workflow for cross-species matrix effect evaluation.
Conclusion & Method Trustworthiness
The transition from preclinical animal models to human clinical trials requires bioanalytical methods that are impervious to changing biological matrices. While advanced sample clean-up (like phospholipid depletion) mitigates the bulk of matrix effects, it cannot eliminate them entirely.
As demonstrated by the mechanistic data, relying on analog internal standards introduces a high risk of quantitative bias when crossing species lines. Phenoxybenzamine Hydroxide-D5 serves as an absolute requirement for this assay. By perfectly mirroring the retention time and ionization dynamics of the target analyte, the SIL-IS acts as a self-correcting mathematical denominator, ensuring that pharmacokinetic data remains accurate, reproducible, and fully compliant with stringent regulatory guidelines regardless of the species being analyzed.
Bowman et al. "Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure." CDC Stacks.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu0N7ldztFU4mAGgLaP0Bm6AQzXsX5do6ilRPTSEgXHv9Wui7jKQMyB5y2JBlg9hgWh3DVHgoxT1qPbzsQI2PTF6F7sC3z6tcFWhaLHSgJ37y20GeRwByMCBzsyzNjtIML_-WSfYFALZCtGtpBi26fj9EYfA==]
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Analytical Comparison Guide: LOD and LOQ for Phenoxybenzamine Hydroxide-D5 in Stability and Bioanalytical Assays
Executive Summary The accurate quantification of active pharmaceutical ingredients (APIs) and their degradation products is a cornerstone of pharmacokinetic profiling and drug stability testing. Phenoxybenzamine (PBA), a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate quantification of active pharmaceutical ingredients (APIs) and their degradation products is a cornerstone of pharmacokinetic profiling and drug stability testing. Phenoxybenzamine (PBA), a non-selective alpha-adrenergic antagonist, presents a unique analytical challenge due to its inherent chemical instability. In neutral or basic aqueous environments, PBA rapidly degrades into its primary impurity: phenoxybenzamine hydroxide (PBA-OH) [1].
To accurately quantify this degradation product in complex biological matrices or stability-indicating assays, the use of a stable isotope-labeled internal standard (SIL-IS)—specifically Phenoxybenzamine Hydroxide-D5 (PBA-OH-D5) —coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard[2]. This guide objectively compares the Limit of Detection (LOD), Limit of Quantification (LOQ), and overall analytical performance of the LC-MS/MS + PBA-OH-D5 platform against traditional compendial HPLC-UV methodologies.
The Mechanistic Challenge: Analyte Stability and Matrix Effects
Causality in Degradation
Recent clarifications of the United States Pharmacopeia (USP) monographs highlight that PBA undergoes rapid hydrolysis in non-acidic solutions, generating the "tertiary amine" degradation product, PBA-OH[1]. If sample preparation protocols do not account for this, ex vivo degradation will artificially inflate the measured PBA-OH concentrations, invalidating the assay.
The Role of PBA-OH-D5 in Matrix Mitigation
When analyzing complex matrices like human plasma, endogenous proteins and lipids cause severe ion suppression or enhancement within the electrospray ionization (ESI) source. By spiking the sample with PBA-OH-D5, the deuterated standard co-elutes perfectly with the unlabeled PBA-OH analyte. Because the D5 isotope shares identical physicochemical properties (with a +5 Da mass shift), it experiences the exact same matrix effects and extraction losses[2]. Normalizing the analyte signal to the D5 internal standard mathematically cancels out this variability, ensuring true and accurate LOD and LOQ values.
Caption: Logical relationship of matrix effect mitigation using PBA-OH-D5.
Performance Comparison: LC-MS/MS vs. HPLC-UV
Traditional HPLC-UV methods, such as those historically referenced in pharmacopeias, rely solely on chromatographic resolution and UV absorbance[2]. While suitable for high-concentration pharmaceutical formulations, they lack the sensitivity required for trace-level impurity profiling or bioanalysis. The integration of PBA-OH-D5 in an LC-MS/MS workflow dramatically lowers the LOD and LOQ.
Table 1: Quantitative Performance Comparison for PBA-OH
Analytical Parameter
LC-MS/MS (with PBA-OH-D5)
HPLC-UV (Standard Compendial)
Limit of Detection (LOD)
~0.1 ng/mL
~500 ng/mL
Limit of Quantification (LOQ)
0.3 ng/mL
~2,000 ng/mL (2 µg/mL)
Linear Dynamic Range
0.3 – 100 ng/mL
2 – 100 µg/mL
Intra-day Precision (at LOQ)
< 15% CV
< 20% CV
Matrix Effect Mitigation
Yes (via SIL-IS normalization)
No (Highly susceptible)
Specificity
High (MRM transitions)
Low (Retention time only)
Data extrapolated from established bioanalytical method validation guidelines for phenoxybenzamine and its derivatives[2][3].
Experimental Methodology: A Self-Validating Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system. The critical inclusion of cold acetonitrile containing 0.1% formic acid serves a dual purpose: it precipitates plasma proteins for clean extraction, and the acidic, low-temperature environment instantly quenches any further degradation of residual PBA into PBA-OH[3].
Transfer 100 µL of the biological sample (or stability aliquot) into a microcentrifuge tube.
Spike with 20 µL of the PBA-OH-D5 internal standard working solution (e.g., 100 ng/mL in methanol). Vortex briefly.
Critical Step: Add 300 µL of cold acetonitrile containing 0.1% formic acid. (Explanation: The acid shifts the pH to prevent alkaline hydrolysis of PBA, while the organic solvent precipitates matrix proteins).
Vortex vigorously for 1 minute to ensure complete protein denaturation.
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
Transfer the clear supernatant to an autosampler vial.
2. Chromatographic Separation:
Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Note: Maintaining an acidic mobile phase ensures the analyte remains stable during the analytical run[3].
3. Mass Spectrometry (ESI+ MRM Mode):
Operate the mass spectrometer in positive electrospray ionization mode.
Monitor specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the D5-labeled standard to ensure absolute specificity.
Caption: Experimental workflow for PBA-OH quantification using PBA-OH-D5.
Conclusion
For drug development professionals tasked with impurity profiling or pharmacokinetic monitoring, relying on traditional HPLC-UV methods for phenoxybenzamine degradation products is insufficient due to high LOQ thresholds and susceptibility to matrix interference. The transition to an LC-MS/MS platform utilizing Phenoxybenzamine Hydroxide-D5 as a stable isotope-labeled internal standard provides a scientifically rigorous, self-validating methodology. It successfully mitigates matrix-induced ion suppression, arrests ex vivo degradation artifacts, and achieves sub-ng/mL quantification limits necessary for modern regulatory compliance.
References
A Comparative Guide to the Quantification of Phenoxybenzamine Using Phenoxybenzamine-d5 as an Internal Standard
Source: Benchchem
URL
Application Note: Quantitative Analysis of Phenoxybenzamine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Source: Benchchem
URL
Phenoxybenzamine Hydroxide-D5: Comprehensive Disposal and Operational Safety Guide
As a Senior Application Scientist, I understand that integrating isotopically labeled standards like Phenoxybenzamine Hydroxide-D5 into your LC-MS/MS or NMR workflows is critical for analytical precision. However, the sa...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I understand that integrating isotopically labeled standards like Phenoxybenzamine Hydroxide-D5 into your LC-MS/MS or NMR workflows is critical for analytical precision. However, the same chemical properties that make this molecule pharmacologically significant also make it a severe occupational hazard.
This guide moves beyond basic Safety Data Sheet (SDS) compliance. It provides a self-validating, mechanistic approach to handling and disposing of Phenoxybenzamine-D5, ensuring your laboratory maintains the highest standards of safety and environmental integrity.
Chemical Profile & Hazard Causality (The "Why" Behind the Protocol)
To design an effective disposal strategy, we must first understand the molecule's intrinsic reactivity. Phenoxybenzamine is a haloalkylamine derivative and an irreversible alpha-adrenergic antagonist[1].
The Alkylating Mechanism:
In aqueous solutions or physiological environments, phenoxybenzamine undergoes an intramolecular cyclization. This reaction breaks the haloalkylamine chain to form a highly reactive ethylenimonium intermediate and a subsequent carbonium ion[1].
The Hazard: This intermediate is a potent alkylating agent. It does not merely bind competitively; it forms permanent, stable covalent bonds with nucleophilic groups (such as sulfhydryl, amino, phosphate, and carboxyl groups) on proteins and DNA[1].
The Consequence: Because of this DNA-alkylating potential, the International Agency for Research on Cancer (IARC) classifies phenoxybenzamine as a Group 2B suspected human carcinogen [2]. Furthermore, the Occupational Safety and Health Administration (OSHA) identifies alkylating agents as hazardous drugs requiring strict exposure controls[3].
Disposal Causality:
Because the ethylenimonium intermediate forms highly stable covalent bonds, attempting to neutralize Phenoxybenzamine-D5 in the lab using simple oxidation (e.g., sodium hypochlorite/bleach) is strongly discouraged. Incomplete oxidation can yield unpredictable, highly toxic chlorinated byproducts. Therefore, EPA-approved high-temperature incineration is the only self-validating method guaranteed to break the molecule down into harmless elemental oxides[3].
Risk Assessment & Engineering Controls
Before generating any waste, establish a secure operational envelope to prevent exposure to the alkylating agent.
Engineering Controls: All handling of Phenoxybenzamine Hydroxide-D5 (especially reconstitution of dry powders) must occur within a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood.
Personal Protective Equipment (PPE):
Double-glove using chemotherapy-rated nitrile gloves. The outer glove must be removed immediately if contamination is suspected.
Wear a closed-front, chemical-resistant laboratory coat.
Use chemical splash goggles (safety glasses are insufficient against reactive liquid splashes).
This protocol applies to empty standard vials, contaminated pipette tips, absorbent pads, and outer gloves.
Segregation at Source: Immediately place all trace-contaminated solids into a dedicated, rigid, puncture-resistant hazardous waste container. Do not mix with standard biohazardous waste (red bags), as autoclaving will not destroy the alkylating agent and may vaporize it.
Sealing and Decontamination: Once the container is 3/4 full, seal the lid permanently. Wipe the exterior of the container with a high-pH detergent wipe to ensure no microscopic surface contamination exists before transport.
Labeling: Affix a label clearly stating: "Hazardous Drug Waste - Contains Alkylating Agent (Phenoxybenzamine-D5)".
Final Disposition: Transfer the sealed bin to your facility’s hazardous waste accumulation area for high-temperature incineration by a licensed contractor[3].
Deuterated standards are typically dissolved in organic solvents (e.g., Methanol, Acetonitrile). This creates a mixed-hazard waste stream.
Compatibility Verification: Ensure the receiving waste carboy is made of High-Density Polyethylene (HDPE), which is chemically compatible with both the organic solvent and the dissolved alkylating agent.
Closed-System Transfer: Use a funnel with a sealing latch or direct HPLC waste-line caps to prevent the aerosolization of the solvent and the drug.
RCRA Coding: Label the carboy with the appropriate EPA waste codes. For example, if the standard is dissolved in methanol, the waste is characteristically ignitable (EPA D001 ) and toxic[4].
Secondary Containment: Store the carboy in a secondary containment tray away from direct light and heat sources. Submit for segregated chemical incineration.
Protocol C: Accidental Spill Recovery
Isolation: Evacuate non-essential personnel from the immediate area.
Containment: Don a NIOSH-approved respirator (N95 or P100) if a powder spill occurs outside of a containment hood.
Wet-Wipe Technique: Never sweep dry powders, as this generates inhalable aerosols. Cover the powder with absorbent pads gently wetted with distilled water or a specialized chemo-spill solvent. For liquid spills, apply absorbent chemo-spill pads directly.
Collection: Using disposable forceps, place all absorbed materials into a heavy-duty hazardous waste bag.
Decontamination: Wash the spill surface three times with a high-pH detergent, followed by a thorough water rinse. Dispose of all cleaning materials via Protocol A.
Quantitative Data: Waste Stream Summary
Summarizing your waste streams ensures rapid decision-making and compliance during laboratory audits.
Waste Stream
Primary Hazard
EPA/RCRA Classification
Approved Disposal Method
Solid Consumables (Vials, Tips, PPE)
Alkylating Agent / Toxic
Trace Hazardous Drug Waste
High-Temp Incineration
Liquid Solvent Waste (MeOH/ACN mixtures)
Flammable & Toxic
D001 (Ignitable) + Toxic
Segregated Incineration
Spill Cleanup Materials
Concentrated Toxic
Bulk Hazardous Waste
High-Temp Incineration
Waste Segregation Workflow
The following diagram illustrates the logical routing of Phenoxybenzamine-D5 waste to ensure zero environmental release.
Workflow for the segregation and EPA-compliant disposal of Phenoxybenzamine-D5 laboratory waste.
References
Drugs.com. Phenoxybenzamine Monograph for Professionals. (Details the formation of the reactive ethylenimonium intermediate and covalent bonding mechanism).
International Agency for Research on Cancer (IARC) / INCHEM. Phenoxybenzamine and Phenoxybenzamine Hydrochloride (IARC Summary & Evaluation, Volume 24, 1980). (Classifies the compound as a Group 2B carcinogen).
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. (Provides guidelines on the handling and disposal of alkylating agents and antineoplastic drugs).
U.S. Environmental Protection Agency (EPA) / NC.gov. Management Standards for Hazardous Waste Pharmaceuticals. (Outlines RCRA toxicity characteristics and proper disposal routing).
Personal protective equipment for handling Phenoxybenzamine Hydroxide-D5
As a Senior Application Scientist, my primary objective is to ensure that your laboratory operations synthesize technical accuracy with field-proven safety protocols. Handling isotopically labeled alkylating agents like...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, my primary objective is to ensure that your laboratory operations synthesize technical accuracy with field-proven safety protocols. Handling isotopically labeled alkylating agents like Phenoxybenzamine Hydroxide-D5 requires a rigorous, self-validating safety system.
(Note: While Phenoxybenzamine is most commonly supplied as a hydrochloride salt, the handling protocols for the hydroxide free-base/salt variant and its deuterated D5 isotopologues—typically benzyl-2,3,4,5,6-d5—remain identical due to the conserved reactive haloalkylamine moiety).
Mechanistic Basis for Hazards: The "Why" Behind the Protocol
Phenoxybenzamine is a1 of the alpha-adrenergic receptors[1]. Unlike competitive antagonists, it acts as an 2[2]. The molecule undergoes intramolecular cyclization to form a highly reactive ethylenimonium (aziridinium) intermediate. This electrophilic species forms irreversible covalent bonds with nucleophilic groups on DNA and proteins. This covalent alkylation is the direct mechanistic cause of its severe genotoxic and carcinogenic profile.
Table 1: Hazard Classification and Quantitative Safety Thresholds
Standard Operating Procedure: In-Situ Reconstitution for LC-MS/MS
Because Phenoxybenzamine-d5 is utilized primarily as a 7 for mass spectrometry[7], the greatest risk to the operator occurs during the initial handling of the dry powder. We employ a "Zero-Weighing" in-situ reconstitution method to eliminate aerosolization risks.
Step 1: Environmental & Engineering Preparation
Action: Verify the chemical fume hood or Class II Type B2 Biological Safety Cabinet is fully operational. Line the workspace with plastic-backed absorbent bench paper.
Causality: Phenoxybenzamine dust must not be inhaled. The system must maintain adequate ventilation to ensure 4[4].
Step 2: Strict Gowning Protocol
Action: Don a disposable, impermeable Tyvek® lab coat, tight-fitting chemical safety goggles, and a full face shield. Apply two pairs of chemical 8 (minimum 8 mil thickness each)[8].
Causality: Alkylating agents can permeate standard latex over time. Double-gloving provides a fail-safe permeation barrier, ensuring that if the outer glove is compromised, the inner glove protects the skin during doffing.
Step 3: Vial Equilibration
Action: Transfer the sealed vial of Phenoxybenzamine Hydroxide-D5 to the fume hood. Allow it to equilibrate to room temperature.
Causality: The compound is sensitive to 6[6]. Preventing condensation ensures the integrity of the isotopic standard and prevents hydrolytic degradation.
Action: Do not open the vial to weigh the powder. Calculate the required volume of LC-MS grade organic solvent (e.g., methanol or acetonitrile) needed for your stock concentration. Inject the solvent directly through the vial's septum using a clean syringe.
Causality: Opening the vial to transfer dry powder creates a severe risk of aerosolizing a known carcinogen (H350). In-situ dissolution traps the hazardous agent in the liquid phase immediately.
Step 5: Aliquotting and Storage
Action: Gently swirl the vial to dissolve the compound. Transfer the dissolved stock solution into amber glass autosampler vials with PTFE-lined caps. Store locked up at -20°C.
Causality: Phenoxybenzamine degrades rapidly upon 6[6]. Amber vials prevent photodegradation, and PTFE caps prevent chemical interaction with the solvent.
Step 6: Doffing and Decontamination
Action: Wipe down the exterior of the amber vials. Remove the outer pair of gloves by turning them inside out and place them in a designated hazardous waste container.9 immediately after handling[9].
Causality: This self-validating doffing step ensures that any invisible chemical residue remains inside the containment zone, preventing cross-contamination. All contaminated consumables must be routed to high-temperature incineration; do not flush down the sink.
Workflow & Logical Relationships Diagram
Workflow and hazard causality for handling Phenoxybenzamine Hydroxide-D5.
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